1-(3-Aminophenyl)ethane-1,2-diol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-aminophenyl)ethane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,10-11H,5,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLEZORZJBMDTIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
1-(3-Aminophenyl)ethane-1,2-diol physical and chemical properties
An In-depth Technical Guide to 1-(3-Aminophenyl)ethane-1,2-diol
Introduction
This compound is a versatile small molecule scaffold and building block used in chemical synthesis.[1][2] Its structure, featuring an aminophenyl group and a diol, makes it a valuable intermediate for creating more complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its known physical and chemical properties, drawing from available technical data.
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [3] |
| CAS Number | 112534-31-3 | [1][2][3] |
| Molecular Formula | C₈H₁₁NO₂ | [1][2][3] |
| Molecular Weight | 153.18 g/mol | [1][2][3] |
| Monoisotopic Mass | 153.07898 Da | [4] |
| Melting Point | 68 °C | [2] |
| Appearance | Data not available | |
| Solubility | Data not available | |
| Purity | Min. 95% (as commercially available) | [1][3] |
| SMILES | NC1=CC(C(CO)O)=CC=C1 | [2][3] |
| InChI | InChI=1S/C8H11NO2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,10-11H,5,9H2 | [4] |
| InChIKey | WLEZORZJBMDTIJ-UHFFFAOYSA-N | [4] |
| Predicted XlogP | -0.3 | [4] |
Predicted Spectral Data
| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) | Source |
| [M+H]⁺ | 154.08626 | 131.5 | [4] |
| [M+Na]⁺ | 176.06820 | 138.2 | [4] |
| [M-H]⁻ | 152.07170 | 132.2 | [4] |
| [M+NH₄]⁺ | 171.11280 | 150.7 | [4] |
| [M+K]⁺ | 192.04214 | 135.8 | [4] |
| [M+H-H₂O]⁺ | 136.07624 | 126.2 | [4] |
CCS: Collision Cross Section, calculated using CCSbase.[4]
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature. However, general synthetic strategies for similar amino diol compounds often involve a multi-step process. A plausible, though not explicitly documented, approach could involve the reduction of a corresponding nitro- or keto-precursor. For instance, the synthesis of amino polyols has been achieved through a two-step biocatalytic process involving an aldol reaction followed by reductive amination.[5] Another general method involves the reduction of nitro groups to amino groups using agents like hydrazine hydrate in the presence of a catalyst.[6]
Due to the lack of specific published methods, researchers would likely need to develop a custom synthesis protocol, possibly adapting procedures from the synthesis of analogous structures like 3-(1-Hydroxyethyl)aniline or other amino diols.[7][8]
Logical and Workflow Visualizations
The following diagrams illustrate the structural properties and a conceptual workflow for the application of this compound in a drug discovery context.
Caption: Relationship between molecular structure and chemical properties.
Caption: Conceptual workflow for use in drug discovery.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. This compound | 112534-31-3 | MEA53431 [biosynth.com]
- 3. This compound 95% | CAS: 112534-31-3 | AChemBlock [achemblock.com]
- 4. PubChemLite - this compound (C8H11NO2) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. CN101863781A - Preparation method of 1, 2-di (o-amino phenoxyl) ethane - Google Patents [patents.google.com]
- 7. 3-(1-Hydroxyethyl)aniline | 2454-37-7 | FA68011 [biosynth.com]
- 8. Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: 1-(3-Aminophenyl)ethane-1,2-diol (CAS Number: 112534-31-3)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: While 1-(3-Aminophenyl)ethane-1,2-diol is listed by chemical suppliers, there is a notable absence of published scientific literature detailing its synthesis, characterization, and biological activity. This guide provides a comprehensive profile based on available supplier data and presents a hypothetical framework for its potential application in drug discovery, including plausible experimental protocols and conceptual signaling pathways.
Core Compound Information
This compound is a versatile small molecule scaffold containing a primary amine, a phenyl ring, and a vicinal diol functional group.[1] These features make it an attractive starting point for the synthesis of more complex molecules in medicinal chemistry.
Physicochemical and Structural Data
The fundamental properties of this compound are summarized below. Data is compiled from various chemical suppliers.[1][2][3]
| Property | Value | Source |
| CAS Number | 112534-31-3 | [1][2][3][4] |
| Molecular Formula | C₈H₁₁NO₂ | [1][2][3] |
| Molecular Weight | 153.18 g/mol | [1][2][3] |
| IUPAC Name | This compound | [2] |
| SMILES | NC1=CC(C(CO)O)=CC=C1 | [2][3] |
| Melting Point | 68 °C | [3] |
| Purity | ≥95% | [1][2] |
Hypothetical Analytical Data
For a compound with this structure, the following spectral characteristics would be expected. This data is illustrative and would require experimental verification.
| Analytical Method | Expected Characteristics |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.0-7.2 (m, 1H, Ar-H), 6.5-6.8 (m, 3H, Ar-H), 5.1 (br s, 2H, -NH₂), 4.9 (d, 1H, -CH(OH)), 4.5 (t, 1H, -CH(OH)), 3.4-3.6 (m, 2H, -CH₂OH) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 148.5 (Ar C-N), 144.0 (Ar C-C), 129.0 (Ar C-H), 116.0 (Ar C-H), 114.5 (Ar C-H), 113.0 (Ar C-H), 74.0 (HO-C-H), 66.0 (HO-C-H₂) |
| Mass Spec (ESI+) | m/z 154.08 [M+H]⁺ |
| FT-IR (KBr, cm⁻¹) | 3400-3200 (O-H, N-H stretch), 3100-3000 (Ar C-H stretch), 1620, 1590 (N-H bend, C=C stretch), 1100-1000 (C-O stretch) |
Potential Applications in Drug Discovery
The aminophenyl diol scaffold is present in various biologically active molecules. The combination of a hydrogen bond-donating diol and a basic amine group allows for interactions with numerous biological targets, such as kinases, proteases, and G-protein coupled receptors.
Hypothetical Biological Target: Tyrosine Kinase Inhibition
For the purpose of this guide, we will hypothesize that this compound serves as a fragment or lead compound for the development of inhibitors targeting a hypothetical "Kinase X," a key enzyme in a pro-proliferative signaling pathway. Many kinase inhibitors utilize amine and hydroxyl groups to form critical hydrogen bonds within the ATP-binding pocket.
Conceptual Signaling Pathway
The diagram below illustrates a hypothetical signaling cascade involving Kinase X, which, upon activation by a growth factor, leads to downstream phosphorylation events culminating in cell proliferation. An inhibitor derived from our core compound would block this pathway at Kinase X.
Caption: Hypothetical Kinase X signaling pathway inhibited by a derivative.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections outline plausible, detailed protocols for the synthesis and in vitro evaluation of derivatives based on the core compound.
Illustrative Synthesis Protocol: N-Alkylation
This protocol describes a general method for attaching an alkyl group to the aniline nitrogen, a common step in creating a library of analogs for structure-activity relationship (SAR) studies.
Objective: To synthesize N-benzyl-3-(1,2-dihydroxyethyl)aniline.
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Acetonitrile (ACN), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.53 g, 10 mmol) in anhydrous acetonitrile (50 mL), add potassium carbonate (3.45 g, 25 mmol).
-
Stir the suspension vigorously at room temperature for 15 minutes.
-
Add benzyl bromide (1.88 g, 1.29 mL, 11 mmol) dropwise to the reaction mixture.
-
Heat the reaction to 60°C and monitor by TLC (Thin Layer Chromatography) using a 1:1 Hexane:Ethyl Acetate mobile phase.
-
After 4 hours (or upon completion), cool the reaction to room temperature.
-
Filter the solid K₂CO₃ and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-alkylated product.
Illustrative In Vitro Assay Protocol: Kinase X Inhibition Assay
This protocol outlines a representative biochemical assay to determine the inhibitory potency (IC₅₀) of a synthesized compound against the hypothetical Kinase X.
Objective: To measure the IC₅₀ of a test compound against Kinase X using a luminescence-based assay.
Materials:
-
Recombinant human Kinase X enzyme
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., Kinase-Glo® Max)
-
Test compound stock solution (10 mM in DMSO)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Perform serial dilutions of the test compound in DMSO to create a 10-point concentration gradient (e.g., from 100 µM to 5 nM final concentration).
-
Reaction Mixture: Prepare a master mix containing kinase assay buffer, 10 µM ATP, and 500 nM biotinylated peptide substrate.
-
Enzyme Addition: Prepare a solution of Kinase X enzyme in kinase assay buffer at 2x the final desired concentration.
-
Assay Plate Setup:
-
Add 5 µL of the enzyme solution to each well of a 384-well plate.
-
Add 100 nL of the serially diluted test compound or DMSO (for control wells) to the respective wells.
-
Incubate for 15 minutes at room temperature to allow compound binding.
-
-
Initiate Reaction: Add 5 µL of the reaction mixture (substrate + ATP) to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Detection:
-
Add 10 µL of Kinase-Glo® reagent to each well to stop the reaction and measure the remaining ATP.
-
Incubate for 10 minutes in the dark.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO controls. Plot the inhibition data against the logarithm of the compound concentration and fit to a four-parameter dose-response curve to determine the IC₅₀ value.
Experimental and Logic Workflows
Visual workflows are essential for planning and communicating complex research plans.
Drug Discovery Workflow
The following diagram outlines a typical workflow in a fragment-based drug discovery (FBDD) campaign, starting from the initial fragment screen to lead optimization.
Caption: A typical fragment-based drug discovery (FBDD) workflow.
References
Spectroscopic Profile of 1-(3-Aminophenyl)ethane-1,2-diol: A Technical Overview
For Immediate Release
This technical guide provides a detailed overview of the spectroscopic characteristics of the organic compound 1-(3-Aminophenyl)ethane-1,2-diol. Intended for researchers, scientists, and professionals in the field of drug development, this document outlines the predicted and theoretical spectroscopic data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), in the absence of publicly available experimental spectra.
Chemical Structure and Properties
Chemical Name: this compound Molecular Formula: C₈H₁₁NO₂ Molecular Weight: 153.18 g/mol CAS Number: 112534-31-3
Predicted Spectroscopic Data
Due to the limited availability of direct experimental spectroscopic data for this compound in peer-reviewed literature, the following sections provide a theoretical analysis of the expected spectral features based on the compound's structure, alongside predicted mass spectrometry data.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. The predicted mass spectral data for this compound suggests several possible adducts.[1]
| Adduct | Predicted m/z |
| [M+H]⁺ | 154.08626 |
| [M+Na]⁺ | 176.06820 |
| [M-H]⁻ | 152.07170 |
| [M+NH₄]⁺ | 171.11280 |
| [M+K]⁺ | 192.04214 |
| [M+H-H₂O]⁺ | 136.07624 |
| [M]⁺ | 153.07843 |
| Table 1: Predicted Mass Spectrometry Data for this compound. Data sourced from computational predictions.[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
2.2.1. ¹H NMR (Proton NMR)
The ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic, methine, methylene, hydroxyl, and amine protons. The chemical shifts are influenced by the electronic environment of each proton.
| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic (Ar-H) | 6.5 - 7.2 | m | 4H |
| Methine (CH-OH) | ~4.5 | t or dd | 1H |
| Methylene (CH₂-OH) | ~3.5 | d | 2H |
| Hydroxyl (OH) | Broad, variable | s (br) | 2H |
| Amine (NH₂) | Broad, variable | s (br) | 2H |
| Table 2: Theoretical ¹H NMR Data for this compound. |
2.2.2. ¹³C NMR (Carbon-13 NMR)
The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.
| Carbon Type | Expected Chemical Shift (ppm) |
| Aromatic (C-NH₂) | ~145 |
| Aromatic (C-C) | ~138 |
| Aromatic (CH) | 113 - 130 |
| Methine (CH-OH) | ~75 |
| Methylene (CH₂-OH) | ~65 |
| Table 3: Theoretical ¹³C NMR Data for this compound. |
Infrared (IR) Spectroscopy
The IR spectrum is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| O-H Stretch | 3200 - 3600 (broad) | Hydroxyl groups |
| N-H Stretch | 3300 - 3500 (medium) | Primary amine |
| C-H Stretch (Aromatic) | 3000 - 3100 (sharp) | Aromatic ring |
| C-H Stretch (Aliphatic) | 2850 - 3000 (medium) | Alkane groups |
| C=C Stretch (Aromatic) | 1450 - 1600 (medium) | Aromatic ring |
| C-O Stretch | 1000 - 1260 (strong) | Alcohol groups |
| N-H Bend | 1550 - 1650 (medium) | Primary amine |
| Table 4: Theoretical Infrared (IR) Spectroscopy Data for this compound. |
Experimental Protocols
While specific experimental protocols for this compound are not available, the following are general methodologies for obtaining the spectroscopic data discussed.
3.1. NMR Spectroscopy A sample of the compound would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts would be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
3.2. Mass Spectrometry Mass spectra would typically be acquired using an electrospray ionization (ESI) source coupled to a mass analyzer such as a time-of-flight (TOF) or quadrupole instrument. The sample would be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source.
3.3. IR Spectroscopy The IR spectrum could be obtained using a Fourier-transform infrared (FTIR) spectrometer. A small amount of the solid sample would be analyzed directly using an attenuated total reflectance (ATR) accessory, or by preparing a KBr pellet.
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
References
A Technical Guide to the Molecular Structure and Conformation of 1-(3-Aminophenyl)ethane-1,2-diol
Abstract: This document provides an in-depth technical analysis of 1-(3-aminophenyl)ethane-1,2-diol, a versatile bifunctional molecule of significant interest to researchers in medicinal chemistry and materials science. We will explore its core molecular structure, stereochemistry, and conformational preferences, drawing parallels with the well-studied ethane-1,2-diol backbone. This guide summarizes key physicochemical data, proposes standardized experimental protocols for its synthesis and characterization, and visualizes its potential applications as a molecular scaffold in drug development.
Physicochemical and Structural Properties
This compound is an organic compound featuring a phenyl ring substituted with both an amino group and a diol-containing ethyl group. Its unique arrangement of functional groups—an aromatic amine, a secondary alcohol, and a primary alcohol—makes it a valuable building block in organic synthesis.[1][2] The presence of a stereocenter at the first carbon of the ethane-1,2-diol moiety means the compound is chiral and can exist as enantiomers.
Quantitative data and structural identifiers for the molecule are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | This compound | [3] |
| CAS Number | 112534-31-3 | [1][2][3] |
| Molecular Formula | C₈H₁₁NO₂ | [1][2][3] |
| Molecular Weight | 153.18 g/mol | [1][2] |
| Melting Point | 68 °C | [1] |
| SMILES | NC1=CC(C(CO)O)=CC=C1 | [3] |
| InChI | InChI=1S/C8H11NO2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,10-11H,5,9H2 | [4] |
| InChIKey | WLEZORZJBMDTIJ-UHFFFAOYSA-N | [4] |
| Predicted XlogP | -0.3 | [4] |
| Purity (Typical) | ≥95% | [2][3] |
Conformational Analysis
The conformational landscape of this compound is primarily dictated by the rotation around the central C-C bond of the ethane-1,2-diol sidechain. This rotation gives rise to several conformers, with the most significant being the anti and gauche forms.
For the parent molecule, ethane-1,2-diol, extensive studies have shown that the gauche conformation is unexpectedly more stable than the anti conformation.[5] This stability is attributed to the formation of an intramolecular hydrogen bond between the two hydroxyl groups, which is only possible in the gauche arrangement.[6][7] This stabilizing interaction outweighs the steric hindrance.
By extension, this compound is also expected to favor a gauche conformation in its ethanediol backbone to accommodate a similar intramolecular hydrogen bond. The bulky 3-aminophenyl group introduces significant steric demand, but the energetic advantage of the hydrogen bond is likely to be the dominant stabilizing factor. The amino group itself could also participate in or influence the hydrogen bonding network, further complicating the conformational preference.
Caption: Conformational equilibrium of the ethanediol backbone.
Experimental Protocols
While specific peer-reviewed experimental data for this compound is limited, standard methodologies for its synthesis and characterization can be proposed based on established organic chemistry principles.
Proposed Synthesis via Asymmetric Dihydroxylation
A robust and stereoselective method for synthesizing this compound is the asymmetric dihydroxylation of 3-vinylaniline (also known as 3-aminostyrene). This reaction, often employing Sharpless AD-mix reagents, allows for the controlled formation of a specific enantiomer.
Protocol:
-
Dissolution: Dissolve 3-vinylaniline (1.0 eq) in a t-butanol/water (1:1) solvent system.
-
Addition of Reagent: To the stirred solution at room temperature, add the appropriate Sharpless Asymmetric Dihydroxylation mixture (e.g., AD-mix-β for the (R)-enantiomer) (approx. 1.4 g per mmol of olefin).
-
Reaction Monitoring: Stir the resulting slurry vigorously at room temperature (or 0 °C for improved selectivity) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding sodium sulfite (1.5 g per mmol of olefin) and stir for one hour.
-
Extraction: Add ethyl acetate and separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the final product.
Caption: Proposed workflow for the synthesis of this compound.
Structural Characterization Protocol
Comprehensive structural elucidation and conformational analysis would rely heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified product in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
1D NMR Spectroscopy: Acquire ¹H and ¹³C{¹H} NMR spectra to confirm the basic carbon-hydrogen framework and identify the chemical environments of all protons and carbons.
-
2D NMR Spectroscopy:
-
COSY (Correlation Spectroscopy): To establish proton-proton coupling relationships within the phenyl ring and the ethanediol sidechain.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, confirming the connectivity between the phenyl ring and the sidechain.
-
-
Conformational Study (NOESY): Acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum to identify protons that are close in space. The presence of NOE cross-peaks between protons on the two carbons of the diol sidechain would provide direct evidence for the predominant conformation (e.g., a gauche fold).
-
Computational Modeling: Perform Density Functional Theory (DFT) calculations, similar to studies on related diols, to compute the relative Gibbs energies of the stable conformers and predict NMR chemical shifts for comparison with experimental data.[8]
Relevance in Drug Development and Materials Science
This compound is marketed as a "versatile small molecule scaffold" for a reason.[1][2] Its distinct functional groups provide multiple handles for chemical modification, allowing for the systematic exploration of chemical space in drug discovery programs. The class of amino-diols has shown potential in therapeutic areas; for example, certain 2-substituted 2-aminopropane-1,3-diols have demonstrated potent immunosuppressive activity, highlighting the pharmacological relevance of this motif.[9]
The molecule's utility stems from the orthogonal reactivity of its functional groups:
-
Aromatic Amine: Can be readily converted into amides, sulfonamides, or ureas, or used in cross-coupling reactions.
-
Vicinal Diol: Can be protected, oxidized, or converted into esters and ethers. It can also act as a chiral ligand for metal catalysts.
-
Aromatic Ring: Can undergo electrophilic aromatic substitution to introduce further diversity.
Caption: Logical relationships of the molecule's utility as a scaffold.
References
- 1. This compound | 112534-31-3 | MEA53431 [biosynth.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. This compound 95% | CAS: 112534-31-3 | AChemBlock [achemblock.com]
- 4. PubChemLite - this compound (C8H11NO2) [pubchemlite.lcsb.uni.lu]
- 5. Conformational studies on ethane-1,2-diol (HOCH2–CH2OH) have show... | Study Prep in Pearson+ [pearson.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. 1H NMR spectra of ethane-1,2-diol and other vicinal diols in benzene: GIAO/DFT shift calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and immunosuppressive activity of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Thermal Stability and Decomposition of 1-(3-Aminophenyl)ethane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3-Aminophenyl)ethane-1,2-diol is a versatile bifunctional molecule incorporating both a nucleophilic aromatic amine and a vicinal diol. These functional groups make it a valuable building block in medicinal chemistry and materials science. Understanding its thermal stability and decomposition pathways is critical for defining its processing, storage, and handling limits, particularly in applications such as drug formulation and polymer synthesis where thermal excursions are common. This guide provides a comprehensive overview of the expected thermal behavior of this compound, details the standard experimental protocols for its characterization, and proposes potential decomposition mechanisms. Due to the limited publicly available experimental data for this specific molecule, this guide leverages established principles of thermal analysis and the known behavior of analogous compounds.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are essential for designing and interpreting thermal analysis experiments.
| Property | Value |
| Molecular Formula | C₈H₁₁NO₂ |
| Molecular Weight | 153.18 g/mol |
| Appearance | Expected to be a solid at room temperature |
| Melting Point | Not reported, but analogous compounds suggest a moderate melting point |
| Boiling Point | High, with probable decomposition at elevated temperatures |
| Solubility | Expected to be soluble in polar organic solvents |
Predicted Thermal Stability
-
Amino Group: The aromatic amine functionality is relatively stable. However, it is susceptible to oxidation at elevated temperatures, which can be a key factor in the initiation of decomposition, potentially leading to discoloration (often turning from colorless or light-colored to brown or black).
-
Diol Group: Vicinal diols can undergo dehydration reactions at higher temperatures, especially in the presence of acidic or basic catalysts, to form ketones or epoxides. Intramolecular hydrogen bonding between the hydroxyl groups can influence the initial thermal events observed in DSC analysis.
-
Overall Structure: The molecule as a whole is expected to be stable at ambient and moderately elevated temperatures. Decomposition is likely to become significant above its melting point, with the specific onset temperature depending on factors such as the heating rate and the atmospheric conditions (inert vs. oxidative).
Experimental Protocols for Thermal Analysis
To definitively determine the thermal stability and decomposition profile of this compound, a series of standard thermal analysis techniques should be employed.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature ranges over which the compound is stable and at what temperatures it decomposes, as well as the mass loss associated with decomposition.
Methodology:
-
A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA crucible (e.g., alumina or platinum).
-
The crucible is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25 °C to 600 °C).
-
The analysis should be run under both an inert atmosphere (e.g., nitrogen) to assess thermal decomposition and an oxidative atmosphere (e.g., air) to evaluate oxidative stability.
-
The mass of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to identify the onset of decomposition, the temperatures of maximum decomposition rates, and the residual mass.
Figure 1. Experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and solid-solid phase transitions, and to determine the enthalpy changes associated with these events.
Methodology:
-
A small amount of sample (typically 2-5 mg) is hermetically sealed in a DSC pan (e.g., aluminum).
-
An empty, sealed pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC cell.
-
The cell is heated and/or cooled at a controlled rate (e.g., 10 °C/min).
-
The differential heat flow required to maintain the sample and reference at the same temperature is measured.
-
The resulting DSC thermogram (heat flow vs. temperature) will show endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition, crystallization).
Figure 2. Experimental workflow for Differential Scanning Calorimetry (DSC).
Proposed Decomposition Pathway
In the absence of experimental data from techniques like TGA coupled with mass spectrometry (TGA-MS) or pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS), a plausible thermal decomposition pathway for this compound can be proposed based on the reactivity of its functional groups. The decomposition is likely to be a complex process involving multiple competing reactions.
A probable initial step is the dehydration of the vicinal diol . This can proceed via two main routes:
-
Formation of a ketone: A pinacol-like rearrangement could lead to the formation of 2-amino-1-phenylethanone.
-
Formation of an epoxide: Intramolecular cyclization with the loss of a water molecule could form 2-(3-aminophenyl)oxirane.
Subsequent or competing reactions could involve the amino group , such as oxidation (in the presence of air) or polymerization through intermolecular condensation reactions at higher temperatures. Fragmentation of the side chain and the aromatic ring would occur at even higher temperatures, leading to the formation of smaller volatile molecules and a carbonaceous char.
Figure 3. Proposed thermal decomposition pathway for this compound.
Summary and Recommendations
While specific experimental data on the thermal stability of this compound is lacking in public literature, a theoretical assessment based on its chemical structure provides valuable insights for researchers. The compound is expected to have moderate thermal stability, with decomposition likely initiated by dehydration of the diol moiety and/or oxidation of the amino group.
For any application involving this compound at elevated temperatures, it is strongly recommended that a comprehensive thermal analysis be performed using TGA and DSC under both inert and oxidative atmospheres. For a more detailed understanding of the decomposition mechanism, hyphenated techniques such as TGA-MS or TGA-FTIR are invaluable for identifying the evolved gaseous products during decomposition. This empirical data is essential for establishing safe handling, processing, and storage conditions, and for predicting potential degradation pathways in formulated products.
Navigating the Unseen: A Technical Guide to the Safe Handling of 1-(3-Aminophenyl)ethane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential hazards and necessary safety precautions for 1-(3-Aminophenyl)ethane-1,2-diol. As a novel or uncharacterized research chemical, it is imperative to handle this compound with the utmost care, assuming it to be hazardous until proven otherwise. This document synthesizes available data on related compounds and established safety protocols to ensure the well-being of laboratory personnel and the integrity of research.
Physicochemical and Hazard Identification
Table 1: Physicochemical and GHS Classification Data
| Property | Value | Source |
| Molecular Formula | C₈H₁₁NO₂ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 153.18 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Melting Point | 68 °C | --INVALID-LINK-- |
| Appearance | Powder Solid | --INVALID-LINK-- |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation(Based on data for similar compounds) | --INVALID-LINK-- |
| GHS Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protectionP302+P352: IF ON SKIN: Wash with plenty of soap and waterP304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathingP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsingP312: Call a POISON CENTER or doctor if you feel unwellP332+P313: If skin irritation occurs: Get medical advice/attentionP337+P313: If eye irritation persists: Get medical advice/attention | --INVALID-LINK--, --INVALID-LINK-- |
Toxicological Profile and Potential Health Effects
Direct toxicological data for this compound is not available. However, the toxicology of primary aromatic amines is well-documented, and it is prudent to assume this compound shares similar hazardous properties.
Table 2: Toxicological Data for a Structurally Related Compound
| Compound | Test | Species | Route | Value |
| 3-Amino-1,2-propanediol | LD50 | Rat | Oral | 7500 mg/kg |
Source: Safety Data Sheet for 1,2-Propanediol, 3-amino-.
It is critical to note that the above data is for a related compound and should be used for preliminary assessment only. The actual toxicity of this compound may differ significantly.
The primary concerns with aromatic amines are their potential for:
-
Irritation: Causes skin, eye, and respiratory tract irritation.
-
Carcinogenicity and Mutagenicity: Many aromatic amines are pro-carcinogens that can be metabolically activated to form DNA adducts, leading to mutations and potentially cancer.
Potential Metabolic Activation Pathway
The carcinogenic potential of aromatic amines is linked to their bioactivation in the body. The following diagram illustrates a probable metabolic pathway leading to the formation of reactive species that can interact with cellular macromolecules like DNA.
Experimental Protocols for Hazard Assessment
In the absence of specific data, the following standard OECD guidelines should be followed to assess the potential hazards of this compound.
Acute Oral Toxicity - OECD Test Guideline 423 (Acute Toxic Class Method)
This method is a stepwise procedure using a small number of animals to classify a substance's acute oral toxicity.
-
Animal Selection: Healthy, young adult female rats are typically used.
-
Dose Administration: The substance is administered orally at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight).
-
Observation: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
-
Stepwise Procedure: The outcome of the first step determines the next dose level for a new group of animals, allowing for classification into a GHS category.
In Vitro Skin Irritation - OECD Test Guideline 439 (Reconstructed Human Epidermis Test)
This in vitro method assesses the potential for skin irritation.
-
Test System: A reconstructed human epidermis (RhE) model is used.
-
Application: The test substance is applied topically to the RhE tissue.
-
Incubation: After a defined exposure period, the substance is removed, and the tissue is incubated.
-
Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT assay). A reduction in viability below a certain threshold indicates irritation potential.
Acute Eye Irritation/Corrosion - OECD Test Guideline 405
This in vivo test evaluates the potential for eye irritation or corrosion.
-
Animal Selection: A single healthy, adult albino rabbit is used for the initial test.
-
Application: A single dose of the substance is applied to the conjunctival sac of one eye.
-
Observation: The eye is examined for signs of irritation (corneal opacity, iritis, conjunctival redness, and chemosis) at specific intervals for up to 21 days.
-
Confirmatory Testing: If the initial test does not show severe or irreversible effects, the response is confirmed in up to two additional animals.
Safe Handling and Personal Protective Equipment (PPE)
Given the potential hazards, a stringent safe handling protocol is mandatory.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact and absorption. |
| Eye Protection | Safety goggles with side shields or a face shield | Protects against splashes and airborne particles. |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | Prevents inhalation of dust or aerosols. |
Emergency Procedures
Immediate and appropriate action is crucial in the event of an exposure or spill.
In-depth Technical Guide: 1-(3-Aminophenyl)ethane-1,2-diol
An Examination of a Versatile Small Molecule Scaffold
Abstract
1-(3-Aminophenyl)ethane-1,2-diol is a chemical compound with potential applications in research and as a building block in organic synthesis. This guide provides a summary of its known properties. However, a comprehensive review of scientific literature and patent databases reveals a notable absence of detailed information regarding its specific discovery, historical development, and biological activity. While commercially available, its use in documented research applications appears to be limited. This document compiles the available chemical data and outlines a plausible synthetic approach based on established chemical principles, acknowledging the lack of specific experimental protocols in the public domain.
Introduction
This compound is classified as a versatile small molecule scaffold, suggesting its potential utility in the synthesis of more complex molecules.[1] Its structure, featuring an aminophenyl group and a vicinal diol, presents multiple functional groups that can be targeted for chemical modification. Despite its availability from various chemical suppliers, detailed scientific reports on its synthesis, characterization, and application are scarce.
Chemical and Physical Properties
A summary of the fundamental properties of this compound is presented in Table 1. This data is primarily sourced from chemical supplier databases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₁NO₂ | [1] |
| Molecular Weight | 153.18 g/mol | [1] |
| CAS Number | 112534-31-3 | [1] |
| Appearance | Not specified in available literature | - |
| Melting Point | Not specified in available literature | - |
| Boiling Point | Not specified in available literature | - |
| Solubility | Not specified in available literature | - |
Putative Synthetic Pathway
While no specific, detailed experimental protocol for the synthesis of this compound has been found in the reviewed literature, a logical synthetic route can be proposed. This pathway involves the reduction of a corresponding nitro-substituted precursor. This common strategy in organic chemistry is often employed for the synthesis of aromatic amines.
A potential logical workflow for the synthesis is illustrated in the following diagram.
Caption: Proposed synthetic workflow for this compound.
Step 1: Dihydroxylation of 1-(3-Nitrophenyl)ethanone
The synthesis would likely commence with the dihydroxylation of a suitable precursor such as 1-(3-nitrophenyl)ethanone. This transformation can be achieved using various oxidizing agents, such as osmium tetroxide or potassium permanganate under controlled conditions, to introduce the two hydroxyl groups to the ethanone side chain.
Step 2: Reduction of the Nitro Group
The subsequent and final step would involve the selective reduction of the nitro group on the phenyl ring to an amino group. This is a standard transformation in organic synthesis and can be accomplished using a variety of reducing agents, such as catalytic hydrogenation (e.g., H₂ with a palladium, platinum, or nickel catalyst) or chemical reducing agents like tin(II) chloride in acidic medium or sodium dithionite.
Discovery and History
Exhaustive searches of scientific databases and historical chemical literature did not yield any specific information regarding the initial discovery or the historical development of this compound. The compound is listed in the catalogs of several chemical suppliers, indicating its synthesis for research and development purposes, but its origins are not documented in readily accessible sources.
Biological Activity and Signaling Pathways
There is currently no publicly available information on the biological activity of this compound. No studies have been identified that investigate its pharmacological properties, potential therapeutic applications, or any interactions with biological signaling pathways.
Conclusion
This compound remains a chemical entity with limited documented scientific exploration. While its structure suggests potential as a scaffold in medicinal chemistry and materials science, the absence of published research on its synthesis, properties, and biological effects restricts its current utility to that of a commercially available building block. Further investigation is required to elucidate its chemical reactivity and potential applications. Researchers and drug development professionals interested in this molecule would need to undertake foundational research to establish its synthetic protocols and characterize its biological profile.
References
1-(3-Aminophenyl)ethane-1,2-diol: A Versatile Scaffold for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 1-(3-Aminophenyl)ethane-1,2-diol is a versatile bifunctional molecule that has garnered significant interest in medicinal chemistry. Its unique structural features, comprising a reactive aniline moiety and a chiral 1,2-diol, make it an attractive starting material and scaffold for the synthesis of a diverse array of biologically active compounds. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of this valuable building block in drug development, with a focus on its utility in the design of kinase inhibitors and G protein-coupled receptor (GPCR) ligands.
Physicochemical Properties
This compound is a stable, solid compound with the following key physicochemical properties:
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁NO₂ | [1][2] |
| Molecular Weight | 153.18 g/mol | [1][2] |
| CAS Number | 112534-31-3 | [1][2][3] |
| Appearance | Solid | |
| Purity | Typically ≥95% | [1][2] |
Stereoselective Synthesis: The Sharpless Asymmetric Dihydroxylation
The chiral nature of the 1,2-diol moiety is crucial for the biological activity of many of its derivatives. The most effective and widely adopted method for the enantioselective synthesis of this compound is the Sharpless Asymmetric Dihydroxylation of 3-vinylaniline.[4][5] This powerful reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand to achieve high yields and excellent enantioselectivity.[4][5]
Experimental Protocol: Sharpless Asymmetric Dihydroxylation of 3-Vinylaniline
This protocol provides a general procedure for the synthesis of enantiomerically enriched this compound.
Materials:
-
3-Vinylaniline
-
AD-mix-β (or AD-mix-α for the other enantiomer)
-
tert-Butanol
-
Water
-
Sodium sulfite
-
Ethyl acetate
-
Magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of AD-mix-β in a 1:1 mixture of tert-butanol and water at room temperature, add 3-vinylaniline.
-
Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitoring by TLC).
-
Quench the reaction by adding sodium sulfite and continue stirring for one hour.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired this compound.
Expected Outcome: This procedure typically yields the corresponding diol with high enantiomeric excess (ee >90%).[6] The choice of AD-mix formulation (α or β) determines the chirality of the final product.[4]
A Versatile Scaffold in Drug Discovery
The presence of both an aromatic amine and a diol functionality allows for a wide range of chemical modifications, making this compound a valuable scaffold for creating libraries of diverse compounds.
Derivatization Strategies
The aniline group can be readily acylated, alkylated, or used in cyclization reactions to introduce various substituents and build complex heterocyclic systems. The diol moiety can be protected, activated for further reactions, or serve as a key pharmacophoric element for hydrogen bonding interactions with biological targets.
Applications in Kinase Inhibitor Design
The aminophenyl moiety is a common feature in many kinase inhibitors, where it often forms key hydrogen bonds with the hinge region of the kinase domain.[7][8][9] The 1,2-diol can be further functionalized to occupy adjacent pockets, enhancing potency and selectivity. For instance, derivatives of this scaffold could be explored for their potential to inhibit various tyrosine kinases implicated in cancer.[10]
Potential as GPCR Ligands
Arylpiperazines are a well-established class of GPCR ligands, and the aminophenyl group of the scaffold can serve as a precursor to this important pharmacophore.[11][12] The diol functionality could be modified to interact with the extracellular loops or transmembrane domains of GPCRs, potentially leading to novel modulators of these important drug targets.
Future Perspectives
This compound represents a promising and underexplored scaffold in medicinal chemistry. Its straightforward and stereoselective synthesis, coupled with its versatile functional handles, provides a solid foundation for the development of novel therapeutics. Further exploration of derivatives of this scaffold, particularly in the areas of kinase and GPCR modulation, is warranted and holds the potential to deliver new and effective drug candidates. The creation of focused libraries based on this core structure could lead to the discovery of potent and selective inhibitors or modulators for a range of biological targets.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. This compound 95% | CAS: 112534-31-3 | AChemBlock [achemblock.com]
- 3. This compound | 112534-31-3 | MEA53431 [biosynth.com]
- 4. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 5. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Reactivity of the amine and diol functional groups in 1-(3-Aminophenyl)ethane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the chemical reactivity of the amine and diol functional groups in 1-(3-aminophenyl)ethane-1,2-diol. A thorough understanding of the distinct properties of the aromatic amine and the vicinal diol is critical for the strategic design of synthetic routes and the development of novel pharmaceutical agents. This document outlines the electronic properties, relative nucleophilicity, and characteristic reactions of each functional group. Detailed experimental protocols are provided to facilitate the selective modification of this versatile scaffold.
Introduction
This compound is a bifunctional organic molecule featuring a primary aromatic amine and a 1,2-diol (glycol) moiety. The presence of these two distinct functional groups on a single scaffold makes it a valuable building block in medicinal chemistry and materials science. The amine group offers a site for amide bond formation, alkylation, and other nucleophilic substitutions, while the diol functionality allows for esterification, etherification, oxidation, and the formation of cyclic acetals.
The key to effectively utilizing this molecule lies in understanding the relative reactivity of the amine and diol groups. Their respective electronic and steric environments dictate their behavior under various reaction conditions, enabling selective functionalization. This guide will explore the fundamental principles governing this selectivity.
Physicochemical and Reactivity Data
The reactivity of the functional groups in this compound is fundamentally governed by their acidity/basicity and nucleophilicity. While specific experimental data for this exact molecule is scarce in publicly available literature, reliable predictions can be made by comparing it to analogous compounds.
| Property | Functional Group | Analogous Compound | pKa Value | Reactivity Implication |
| Basicity | Aromatic Amine (-NH₂) | Aniline | 4.6 (for C₆H₅NH₃⁺)[1][2][3] | The amine is a weak base and will be protonated under acidic conditions, rendering it non-nucleophilic. |
| Acidity | Diol (-OH) | Ethylene Glycol | ~14.2[4][5] | The diol is weakly acidic and requires a strong base for deprotonation to form the more nucleophilic alkoxide. |
| Nucleophilicity | Aromatic Amine (-NH₂) | Aniline | More Nucleophilic | The nitrogen lone pair is more available for attacking electrophiles than the oxygen lone pairs under neutral or basic conditions.[6][7] |
| Nucleophilicity | Diol (-OH) | Ethylene Glycol | Less Nucleophilic | The oxygen lone pairs are less available due to higher electronegativity. Reactivity increases significantly upon deprotonation. |
Table 1: Comparative Physicochemical Properties and Reactivity
Analysis of Functional Group Reactivity
The Aromatic Amine
The amine group in this compound behaves as a typical aromatic amine. Its nucleophilicity is lower than that of aliphatic amines because the nitrogen's lone pair of electrons is partially delocalized into the benzene ring's π-system.[6][7] Despite this, the amine is generally more nucleophilic than the diol.
Key Reactions:
-
Acylation: The amine readily reacts with acyl chlorides and anhydrides under basic or neutral conditions to form amides. This is typically the most favorable reaction pathway when competing with the diol.
-
Alkylation: The amine can be alkylated using alkyl halides, though over-alkylation can be an issue. Reductive amination provides a more controlled method for introducing alkyl groups.
-
Diazotization: Reaction with nitrous acid (NaNO₂/HCl) at low temperatures would convert the primary amine to a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents (e.g., -OH, -CN, -X) onto the aromatic ring.
The 1,2-Diol
The ethane-1,2-diol group exhibits reactivity characteristic of vicinal diols. The two hydroxyl groups can act in concert, leading to specific reaction patterns.
Key Reactions:
-
Protection via Acetal Formation: The diol reacts with aldehydes or ketones in the presence of an acid catalyst to form cyclic acetals (dioxolanes). This is a common and highly effective strategy to protect the diol while performing reactions on the amine.
-
Oxidative Cleavage: Treatment with reagents like sodium periodate (NaIO₄) or lead tetraacetate (Pb(OAc)₄) will cleave the carbon-carbon bond between the two hydroxyl groups, yielding 3-aminobenzaldehyde.[8]
-
Esterification: The hydroxyl groups can be esterified using acyl chlorides or anhydrides. This reaction is generally slower than N-acylation and often requires forcing conditions or a catalyst. However, under acidic conditions, O-acylation can become the preferred pathway as the amine is protonated and deactivated.[9]
Strategic Functionalization
The differential reactivity allows for a logical approach to the selective modification of this compound.
Caption: Workflow for selective functionalization.
The above workflow illustrates that direct reaction with an electrophile will likely lead to modification at the more nucleophilic amine. To target the diol, a protection-reaction-deprotection sequence is the most reliable strategy.
Experimental Protocols
The following are generalized protocols that serve as a starting point for laboratory work. Researchers should optimize conditions for their specific substrates and desired outcomes.
Protocol 5.1: Selective N-Acylation
Objective: To selectively acylate the amine group in the presence of the diol.
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base (e.g., pyridine or triethylamine, 1.5 eq).
-
Cooling: Cool the solution to 0 °C in an ice bath to moderate the reaction rate.
-
Addition of Electrophile: Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with dilute acid (e.g., 1M HCl) to remove excess base, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting N-acyl product by column chromatography or recrystallization.
References
- 1. Aniline - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pKa of Aniline [vcalc.com]
- 4. chembk.com [chembk.com]
- 5. Ethylene glycol | 107-21-1 [chemicalbook.com]
- 6. quora.com [quora.com]
- 7. difference.wiki [difference.wiki]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 1-(3-Aminophenyl)ethane-1,2-diol: An Application Note
Abstract
This application note provides a detailed protocol for the synthesis of 1-(3-aminophenyl)ethane-1,2-diol, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through the highly efficient and stereoselective Sharpless asymmetric dihydroxylation of the commercially available precursor, 3-aminostyrene. This method offers a direct and reliable route to the target compound with high potential for enantiopurity. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
Vicinal diols are crucial structural motifs in a wide array of biologically active molecules and pharmaceutical agents. The compound this compound, in particular, serves as a versatile scaffold for the synthesis of more complex molecules due to its combination of a chiral diol and a reactive aniline moiety. The Sharpless asymmetric dihydroxylation is a Nobel Prize-winning reaction that allows for the enantioselective synthesis of vicinal diols from olefins with high predictability and efficiency.[1][2][3][4] This protocol details the application of the Sharpless asymmetric dihydroxylation to 3-aminostyrene for the preparation of this compound.
Reaction Scheme
The synthesis proceeds via the syn-dihydroxylation of 3-aminostyrene using a commercially available AD-mix formulation. The AD-mix contains potassium osmate as the catalyst, a chiral ligand (a derivative of dihydroquinine or dihydroquinidine), and potassium ferricyanide as the re-oxidant.[1][3]
Scheme 1: Synthesis of this compound via Sharpless Asymmetric Dihydroxylation
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of this compound based on typical yields for Sharpless asymmetric dihydroxylation of styrenic substrates.
| Parameter | Value | Reference |
| Starting Material | 3-Aminostyrene | Commercially Available |
| Product | This compound | - |
| Molecular Formula | C₈H₁₁NO₂ | - |
| Molecular Weight | 153.18 g/mol | - |
| Typical Yield | 85-95% | [2][4] |
| Enantiomeric Excess (ee) | >95% | [1][2] |
| Purity | >98% (after purification) | - |
Experimental Protocol
Materials:
-
3-Aminostyrene (≥97%)
-
AD-mix-β
-
tert-Butanol
-
Water (deionized)
-
Methanesulfonamide (CH₃SO₂NH₂)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Cooling bath (ice-water)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, prepare a solvent mixture of tert-butanol and water (1:1 v/v).
-
Addition of Reagents: To the solvent mixture at room temperature, add AD-mix-β (1.4 g per 1 mmol of alkene) and methanesulfonamide (1 equivalent). Stir the mixture until the solids are dissolved, resulting in a clear, biphasic solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Substrate: While stirring vigorously, add 3-aminostyrene (1 equivalent) to the cooled reaction mixture.
-
Reaction Monitoring: Maintain the reaction at 0 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 6-24 hours.
-
Quenching: Upon completion, quench the reaction by adding solid sodium sulfite (1.5 g per 1 mmol of alkene) and continue stirring at room temperature for 1 hour.
-
Extraction: Add ethyl acetate to the reaction mixture. Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.
Visualizations
Synthesis Workflow Diagram
References
- 1. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 4. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Stereoselective Synthesis of 1-(3-Aminophenyl)ethane-1,2-diol
Abstract
This application note provides a detailed protocol for the stereoselective synthesis of 1-(3-aminophenyl)ethane-1,2-diol, a valuable chiral building block in pharmaceutical and materials science. The synthesis employs a three-step sequence involving the protection of the amino group of 3-vinylaniline, followed by a Sharpless asymmetric dihydroxylation to introduce the chiral diol functionality, and subsequent deprotection. This method offers high enantioselectivity and good overall yields. Detailed experimental procedures, data tables, and process diagrams are provided to guide researchers in the successful execution of this synthesis.
Introduction
Chiral vicinal diols are important structural motifs found in a wide array of biologically active molecules and are versatile intermediates in organic synthesis. The stereoselective synthesis of these compounds is therefore of significant interest. This compound, with its chiral diol and functional amino group, is a particularly useful building block for the development of novel ligands, catalysts, and pharmaceutical agents. The Sharpless asymmetric dihydroxylation is a powerful and reliable method for the enantioselective conversion of alkenes to vicinal diols.[1][2][3][4] This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of dihydroquinine (DHQ) or dihydroquinidine (DHQD), to achieve high levels of stereocontrol.[2][3] This application note details a robust protocol for the synthesis of this compound starting from 3-vinylaniline.
Overall Synthesis Workflow
The overall synthetic strategy involves three key steps:
-
N-Acetylation: Protection of the amino group of 3-vinylaniline as an acetamide to prevent side reactions during the oxidation step.
-
Sharpless Asymmetric Dihydroxylation: Enantioselective dihydroxylation of the vinyl group of the protected aniline using AD-mix-β to yield the corresponding (R,R)-diol or AD-mix-α for the (S,S)-diol.
-
Deprotection: Hydrolysis of the acetamide to afford the final product, this compound.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Step 1: N-Acetylation of 3-Vinylaniline
Materials:
-
3-Vinylaniline (1.0 eq)
-
Acetic anhydride (1.1 eq)
-
Pyridine (1.2 eq)
-
Dichloromethane (DCM)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Rotary evaporator
-
Standard glassware
Procedure:
-
Dissolve 3-vinylaniline in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine, followed by the dropwise addition of acetic anhydride.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude N-acetyl-3-vinylaniline can be purified by recrystallization or column chromatography.
Step 2: Sharpless Asymmetric Dihydroxylation of N-Acetyl-3-vinylaniline
Materials:
-
N-Acetyl-3-vinylaniline (1.0 eq)
-
AD-mix-β (for (R,R)-diol) or AD-mix-α (for (S,S)-diol)
-
tert-Butanol
-
Water
-
Methanesulfonamide (CH₃SO₂NH₂)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate
-
Anhydrous MgSO₄
-
Standard glassware
Procedure:
-
In a round-bottom flask, prepare a solvent mixture of tert-butanol and water (1:1).
-
Add AD-mix-β (or AD-mix-α) and methanesulfonamide to the solvent mixture and stir until dissolved.
-
Cool the mixture to 0 °C.
-
Add N-acetyl-3-vinylaniline to the cooled solution and stir vigorously at 0 °C.
-
Monitor the reaction by TLC. The reaction is typically complete within 6-24 hours.
-
Once the starting material is consumed, add sodium sulfite and stir for 1 hour at room temperature to quench the reaction.
-
Add ethyl acetate to the mixture and separate the layers.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude diol can be purified by column chromatography.
Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.
Step 3: Deprotection of N-(3-(1,2-dihydroxyethyl)phenyl)acetamide
Materials:
-
N-(3-(1,2-dihydroxyethyl)phenyl)acetamide (1.0 eq)
-
6 M HCl solution
-
10% NaOH solution
-
Ethyl acetate
-
Standard glassware for reflux
Procedure:
-
Dissolve the N-acetylated diol in 6 M HCl in a round-bottom flask.
-
Heat the mixture to reflux (approximately 100-110 °C) for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Carefully neutralize the mixture by the dropwise addition of 10% NaOH solution until a pH of 8-9 is reached.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The final product, this compound, can be purified by recrystallization or column chromatography.
Quantitative Data
The following table summarizes the expected yields and enantiomeric excess for each step of the synthesis. The data for the Sharpless asymmetric dihydroxylation is based on typical results for styrene derivatives, as specific data for N-acetyl-3-vinylaniline may vary.[5]
| Step | Product | Typical Yield (%) | Enantiomeric Excess (ee %) |
| 1 | N-Acetyl-3-vinylaniline | >95 | N/A |
| 2 | N-(3-((1R,2R)-1,2-dihydroxyethyl)phenyl)acetamide | 85-95 | >98 (with AD-mix-β) |
| 3 | (1R,2R)-1-(3-Aminophenyl)ethane-1,2-diol | 80-90 | >98 |
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Osmium tetroxide (present in AD-mix) is highly toxic and volatile. Handle with extreme care.
-
Acetic anhydride and pyridine are corrosive and have strong odors.
-
Strong acids and bases should be handled with appropriate care.
Conclusion
The protocol described in this application note provides a reliable and highly stereoselective method for the synthesis of this compound. The use of the Sharpless asymmetric dihydroxylation ensures high enantiopurity of the final product. This versatile chiral building block can be utilized in various fields of chemical research and development.
References
- 1. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 5. Sharpless Asymmetric Dihydroxylation (Sharpless AD) | Chem-Station Int. Ed. [en.chem-station.com]
Application Notes and Protocols: 1-(3-Aminophenyl)ethane-1,2-diol in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 1-(3-Aminophenyl)ethane-1,2-diol as a versatile monomer in the synthesis of a variety of polymers, including polyurethanes, polyamides, and poly(ester amides). This document outlines detailed synthetic protocols, expected polymer properties, and potential applications, particularly in the field of drug delivery.
Introduction
This compound is a unique bifunctional monomer containing both a nucleophilic aromatic amine and two hydroxyl groups. This combination of reactive sites allows for its incorporation into a diverse range of polymer architectures through various polymerization techniques. The presence of the aromatic ring can impart rigidity and thermal stability to the polymer backbone, while the hydroxyl and amine groups offer sites for further functionalization and hydrogen bonding, influencing solubility, mechanical properties, and biocompatibility. These characteristics make polymers derived from this monomer attractive candidates for advanced applications, including the development of novel drug delivery systems.
Polymer Synthesis and Characterization
Polymers incorporating this compound can be synthesized through common polycondensation and polyaddition reactions. The resulting polymers are expected to exhibit a range of thermal and mechanical properties depending on the co-monomer and the type of polymer linkage formed.
Polyurethane Synthesis
Polyurethanes are readily synthesized by the reaction of the diol functionalities of this compound with various diisocyanates. The resulting polymers can be tailored to be either rigid or flexible depending on the choice of the diisocyanate.
Table 1: Expected Properties of Polyurethanes Derived from this compound
| Co-monomer | Polymer Type | Number-Average Molecular Weight (Mn) (Da) | Polydispersity Index (PDI) | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) |
| 4,4'-Methylene diphenyl diisocyanate (MDI) | Aromatic Polyurethane | 30,000 - 60,000 | 1.8 - 2.5 | 110 - 150 | > 350 |
| Hexamethylene diisocyanate (HDI) | Aliphatic Polyurethane | 25,000 - 50,000 | 1.7 - 2.3 | 80 - 120 | > 320 |
| Isophorone diisocyanate (IPDI) | Cycloaliphatic Polyurethane | 28,000 - 55,000 | 1.8 - 2.4 | 100 - 140 | > 340 |
Note: The data in this table are estimated based on typical values for similar polyurethanes and should be confirmed by experimental analysis.
Polyamide Synthesis
The amine functionality of this compound allows for its use as a diamine monomer in the synthesis of polyamides through reaction with diacid chlorides. The resulting polyamides are expected to exhibit high thermal stability.
Table 2: Expected Properties of Polyamides Derived from this compound
| Co-monomer | Polymer Type | Number-Average Molecular Weight (Mn) (Da) | Polydispersity Index (PDI) | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) |
| Terephthaloyl chloride | Aromatic Polyamide | 20,000 - 45,000 | 1.9 - 2.6 | 180 - 220 | > 400 |
| Adipoyl chloride | Aliphatic Polyamide | 15,000 - 35,000 | 1.8 - 2.4 | 120 - 160 | > 350 |
| Sebacoyl chloride | Aliphatic Polyamide | 18,000 - 40,000 | 1.8 - 2.5 | 110 - 150 | > 360 |
Note: The data in this table are estimated based on typical values for similar polyamides and should be confirmed by experimental analysis.
Poly(ester amide) Synthesis
The trifunctional nature of this compound allows for the synthesis of more complex poly(ester amides). For example, by reacting with a diacid chloride, the amine group forms an amide linkage, leaving the diol functionality available for subsequent esterification with another dicarboxylic acid. These polymers combine the properties of both polyesters and polyamides.
Table 3: Expected Properties of Poly(ester amides) Derived from this compound
| Diacid Chloride (Amide) | Dicarboxylic Acid (Ester) | Polymer Type | Number-Average Molecular Weight (Mn) (Da) | Polydispersity Index (PDI) | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) |
| Adipoyl chloride | Succinic acid | Aliphatic Poly(ester amide) | 22,000 - 48,000 | 1.9 - 2.7 | 90 - 130 | > 340 |
| Terephthaloyl chloride | Adipic acid | Aromatic-Aliphatic Poly(ester amide) | 25,000 - 55,000 | 2.0 - 2.8 | 140 - 180 | > 380 |
Note: The data in this table are estimated based on typical values for similar poly(ester amides) and should be confirmed by experimental analysis.
Experimental Protocols
The following are generalized protocols for the synthesis of polymers using this compound. These should be considered as starting points and may require optimization based on specific research goals.
Protocol 1: Synthesis of an Aromatic Polyurethane
Materials:
-
This compound
-
4,4'-Methylene diphenyl diisocyanate (MDI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Methanol
-
Nitrogen gas supply
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve this compound (1 equivalent) in anhydrous DMF.
-
Purge the flask with nitrogen for 15 minutes.
-
Add MDI (1 equivalent) to the solution under a continuous nitrogen stream.
-
Add a catalytic amount of DBTDL (e.g., 0.1 mol% relative to the diol).
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours under nitrogen.
-
Monitor the reaction progress by Fourier-Transform Infrared (FTIR) spectroscopy, observing the disappearance of the isocyanate peak (~2270 cm⁻¹).
-
Once the reaction is complete, cool the viscous solution to room temperature.
-
Precipitate the polymer by slowly pouring the solution into a large excess of methanol with vigorous stirring.
-
Filter the precipitated polymer, wash it thoroughly with methanol, and dry it in a vacuum oven at 60 °C until a constant weight is achieved.
Protocol 2: Synthesis of an Aromatic-Aliphatic Polyamide
Materials:
-
This compound
-
Adipoyl chloride
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Triethylamine (TEA)
-
Methanol
-
Nitrogen gas supply
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve this compound (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous NMP.
-
Cool the flask to 0 °C in an ice bath and purge with nitrogen.
-
Dissolve adipoyl chloride (1 equivalent) in anhydrous NMP and add it dropwise to the stirred solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours under a nitrogen atmosphere.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration, wash it with water and methanol to remove any unreacted monomers and salts.
-
Dry the resulting polyamide in a vacuum oven at 70 °C to a constant weight.
Diagrams
// Nodes Monomer [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Co_Monomer [label="Co-monomer\n(Diisocyanate, Diacid Chloride, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Solvent [label="Anhydrous Solvent\n(DMF, NMP, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Catalyst\n(e.g., DBTDL)", fillcolor="#F1F3F4", fontcolor="#202124"]; Polymerization [label="Polymerization Reaction\n(Polyaddition/Polycondensation)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Precipitation [label="Precipitation\n(in non-solvent like Methanol)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Washing & Filtration)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Drying [label="Drying\n(Vacuum Oven)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Polymer_Product [label="Final Polymer Product", shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Monomer -> Polymerization; Co_Monomer -> Polymerization; Solvent -> Polymerization; Catalyst -> Polymerization; Polymerization -> Precipitation; Precipitation -> Purification; Purification -> Drying; Drying -> Polymer_Product; } dot Figure 1: General workflow for the synthesis of polymers from this compound.
// Nodes Polymer [label="Polymer from\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Drug [label="Therapeutic Agent", fillcolor="#F1F3F4", fontcolor="#202124"]; Encapsulation [label="Drug Encapsulation\n(e.g., Nanoprecipitation, Emulsion)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Nanoparticle [label="Drug-Loaded Nanoparticle", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Targeting [label="Targeted Delivery\n(e.g., Ligand Conjugation)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Targeted_NP [label="Targeted Drug-Loaded Nanoparticle", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; Release [label="Controlled Drug Release\n(e.g., pH, Enzyme-triggered)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Therapeutic_Effect [label="Therapeutic Effect", shape=box, style="filled,rounded", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Polymer -> Encapsulation; Drug -> Encapsulation; Encapsulation -> Nanoparticle; Nanoparticle -> Targeting; Targeting -> Targeted_NP; Targeted_NP -> Release; Release -> Therapeutic_Effect; } dot Figure 2: Conceptual signaling pathway for a drug delivery system utilizing these polymers.
Potential Applications in Drug Development
The unique chemical structure of polymers derived from this compound makes them promising candidates for various applications in drug development.
-
Drug Delivery Vehicles: The amphiphilic nature that can be imparted by combining aromatic and aliphatic segments, along with the potential for hydrogen bonding, makes these polymers suitable for forming nanoparticles or micelles for the encapsulation of hydrophobic drugs. The presence of reactive amine and hydroxyl groups allows for the covalent conjugation of drugs, forming polymer-drug conjugates with potentially improved pharmacokinetics.
-
Targeted Drug Delivery: The pendant amine and hydroxyl groups can be functionalized with targeting ligands, such as antibodies or peptides, to direct the drug-loaded polymer to specific cells or tissues, thereby enhancing therapeutic efficacy and reducing off-target side effects.
-
Stimuli-Responsive Systems: The polymer backbone can be designed to be sensitive to environmental stimuli such as pH or enzymes. For example, ester linkages are susceptible to hydrolysis, which can be exploited for controlled drug release in the acidic tumor microenvironment or within endosomes.
-
Biocompatible Coatings: The hydrophilic nature of the diol moiety can contribute to the biocompatibility of the polymers, making them suitable for coating medical devices to improve their interaction with biological systems.
Conclusion
This compound is a promising monomer for the synthesis of a variety of functional polymers with tunable properties. The straightforward synthetic routes and the potential for creating materials with desirable thermal, mechanical, and biological characteristics make these polymers highly attractive for researchers in materials science and drug development. The provided protocols and expected property ranges serve as a valuable starting point for the exploration and optimization of these novel polymer systems for advanced biomedical applications. Further research is warranted to fully elucidate the structure-property relationships and to explore the full potential of these materials in innovative therapeutic strategies.
Application Notes and Protocols for 1-(3-Aminophenyl)ethane-1,2-diol in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct literature precedent for the use of 1-(3-aminophenyl)ethane-1,2-diol as a building block in heterocyclic synthesis is limited. The following application notes and protocols are proposed synthetic routes based on established chemical principles and analogous reactions with structurally similar compounds. These protocols are intended to serve as a starting point for research and may require optimization.
Introduction
This compound is a versatile building block for the synthesis of a variety of heterocyclic compounds. Its bifunctional nature, possessing both a nucleophilic aromatic amine and a vicinal diol, allows for the construction of diverse scaffolds of interest in medicinal chemistry and materials science. The strategic positioning of the amino and diol functionalities on the phenyl ring opens avenues for the synthesis of novel benzoxazines, tetrahydroquinolines, and other heterocyclic systems. These scaffolds are prevalent in numerous biologically active molecules and approved drugs.[1][2][3] This document provides proposed synthetic protocols for leveraging this compound in the generation of heterocyclic libraries for drug discovery and development.
Proposed Synthetic Applications
The unique structure of this compound allows for its participation in several types of cyclization reactions to form valuable heterocyclic cores.
Synthesis of Substituted Benzoxazines
The reaction of an aminophenol with an aldehyde or its equivalent is a common method for the synthesis of benzoxazines.[4] These compounds are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.[5][6][7]
Proposed Reaction Scheme:
A plausible route to a novel benzoxazine derivative involves the condensation of this compound with an appropriate aldehyde, such as formaldehyde, in a Mannich-type reaction.[8][9]
Protocol 1: Synthesis of 6-(1,2-dihydroxyethyl)-3,4-dihydro-2H-1,3-benzoxazine
Materials:
-
This compound
-
Formaldehyde (37% aqueous solution)
-
1,4-Dioxane
-
Potassium carbonate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of this compound (1.0 mmol) in 1,4-dioxane (10 mL), add formaldehyde (2.2 mmol).
-
The reaction mixture is stirred at room temperature for 30 minutes.
-
The mixture is then heated to reflux (approximately 101 °C) for 24 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is redissolved in ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
The fractions containing the desired product are combined and the solvent is evaporated to yield the title compound.
Expected Product Characteristics:
| Characteristic | Value |
| Molecular Formula | C10H13NO3 |
| Molecular Weight | 195.21 g/mol |
| Class of Compound | Benzoxazine |
Synthesis of Tetrahydroquinoline Derivatives via Povarov Reaction
The Povarov reaction, a [4+2] cycloaddition, is a powerful tool for the synthesis of tetrahydroquinolines.[3] These scaffolds are present in numerous natural products and pharmacologically active compounds, exhibiting activities such as anticancer and neurotropic effects.[3][10]
Proposed Reaction Scheme:
This compound can act as the amine component in a three-component Povarov reaction with an aldehyde and an alkene.
Protocol 2: Synthesis of a 6-(1,2-dihydroxyethyl)-1,2,3,4-tetrahydroquinoline Derivative
Materials:
-
This compound
-
Benzaldehyde
-
N-Vinyl-2-pyrrolidinone
-
Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)3)
-
Acetonitrile
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Dichloromethane
-
Methanol
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and benzaldehyde (1.0 mmol) in acetonitrile (10 mL).
-
Add Yb(OTf)3 (10 mol%) to the solution and stir at room temperature for 20 minutes to pre-form the imine.
-
Add N-vinyl-2-pyrrolidinone (1.2 mmol) to the reaction mixture.
-
Heat the mixture to reflux (approximately 82 °C) and stir for 12-24 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of sodium bicarbonate (15 mL).
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the desired tetrahydroquinoline derivative.
Expected Product Characteristics:
| Characteristic | Value |
| Molecular Formula | C21H24N2O4 |
| Molecular Weight | 368.43 g/mol |
| Class of Compound | Tetrahydroquinoline |
Protection of the Diol Functionality as a Dioxolane
The 1,2-diol group can be protected as a dioxolane by reacting with an aldehyde or ketone.[11][12] This can be a useful synthetic step to allow for selective reactions at the amino group. The synthesis of 1,3-dioxolanes can be achieved by the condensation of the diol with a carbonyl compound.[13][14]
Proposed Reaction Scheme:
A straightforward protection can be achieved using acetone or benzaldehyde in the presence of an acid catalyst.
Protocol 3: Synthesis of 1-(3-Amino-phenyl)-[5][15]dioxolane-4-methanol
Materials:
-
This compound
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid (catalytic amount)
-
Dichloromethane (anhydrous)
-
Triethylamine
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
Suspend this compound (1.0 mmol) in anhydrous dichloromethane (10 mL).
-
Add 2,2-dimethoxypropane (1.5 mmol) and a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction by adding a few drops of triethylamine.
-
Wash the mixture with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Expected Product Characteristics:
| Characteristic | Value |
| Molecular Formula | C11H15NO2 |
| Molecular Weight | 193.24 g/mol |
| Class of Compound | Dioxolane |
Potential Biological Significance and Signaling Pathways
The heterocyclic scaffolds proposed in the synthetic protocols are of significant interest in drug discovery due to their diverse pharmacological activities.
-
Benzoxazines have been reported to exhibit antimicrobial, anticancer, and K+ channel opening activities.[5][6][7][16][17]
-
Tetrahydroquinolines are known for their broad biological profile, including anticancer, anti-inflammatory, and anti-HIV activities.[1][2][10]
-
Quinoxalines , which could potentially be synthesized from an ortho-amino analog, are known for their antibacterial, antifungal, anticancer, and antiviral properties.[18][19][20][21][22]
-
Benzodiazepines , also typically synthesized from ortho-diamines, are well-known for their anxiolytic, sedative, and anticonvulsant effects.[23][24][25][26][27][28][29][30][31]
Many of these heterocyclic compounds exert their effects by modulating key cellular signaling pathways. One of the most frequently implicated pathways in cancer is the PI3K/Akt/mTOR pathway , which regulates cell proliferation, survival, and metabolism.[15][32][33][34][35] The development of novel heterocyclic compounds that can inhibit this pathway is a major focus of cancer drug discovery.
Visualizations
Proposed Synthetic Workflows
Caption: Proposed synthetic workflows using this compound.
PI3K/Akt/mTOR Signaling Pathway
Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential points of inhibition.
References
- 1. ajrconline.org [ajrconline.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Expanding the tetrahydroquinoline pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A note to the biological activity of benzoxazine derivatives containing the thioxo group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dioxolane - Wikipedia [en.wikipedia.org]
- 12. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 13. scilit.com [scilit.com]
- 14. researchgate.net [researchgate.net]
- 15. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis and biological activity of novel 1,3-benzoxazine derivatives as K+ channel openers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 19. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]
- 21. Synthesis and biological activity of quinoxaline derivatives [wisdomlib.org]
- 22. researchgate.net [researchgate.net]
- 23. Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 24. rjptonline.org [rjptonline.org]
- 25. Synthesis of 1,5-benzodiazepine and its derivatives by condensation reaction using H-MCM-22 as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Benzodiazepine - Wikipedia [en.wikipedia.org]
- 27. jocpr.com [jocpr.com]
- 28. Benzodiazepines: Uses, types, side effects, and risks [medicalnewstoday.com]
- 29. researchgate.net [researchgate.net]
- 30. Chemical structure and biological activity of the diazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. jocpr.com [jocpr.com]
- 32. mdpi.com [mdpi.com]
- 33. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 34. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 35. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Application of 1-(3-Aminophenyl)ethane-1,2-diol in Medicinal Chemistry: A Versatile Scaffold for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Aminophenyl)ethane-1,2-diol is a versatile bifunctional molecule that holds significant promise as a key building block in medicinal chemistry. Its unique structure, featuring a reactive aromatic amine and a diol moiety, allows for diverse chemical modifications, making it an attractive starting point for the synthesis of novel bioactive compounds. This document provides detailed application notes and protocols for the utilization of this compound in the development of kinase inhibitors, a critical class of therapeutic agents in oncology and immunology. While direct examples of its use are emerging, its structural similarity to precursors of known kinase inhibitors provides a strong rationale for its application in this area.
Application Notes
Core Utility: A Scaffold for Kinase Inhibitors
The primary application of this compound in medicinal chemistry is as a scaffold for the synthesis of kinase inhibitors. The 3-aminophenyl group serves as a crucial anchor for building molecules that can interact with the hinge region of the ATP-binding pocket of various kinases. The ethane-1,2-diol side chain offers multiple points for further chemical elaboration to enhance potency, selectivity, and pharmacokinetic properties.
Key Advantages of the Scaffold:
-
Versatile Amine Handle: The primary aromatic amine at the meta-position provides a nucleophilic center for a wide range of chemical reactions, including amide bond formation, urea and thiourea synthesis, and participation in transition metal-catalyzed cross-coupling reactions.
-
Diol Functionality: The 1,2-diol group can be functionalized to improve aqueous solubility, a critical parameter for drug candidates. It can also be used to introduce specific interactions with the solvent-exposed region of the kinase active site or to attach pharmacokinetic modifying groups.
-
Three-Dimensionality: The chiral center at the benzylic position and the flexible diol side chain introduce three-dimensionality into the resulting molecules, which can be exploited to achieve higher binding affinity and selectivity.
Potential Therapeutic Targets:
Based on the activity of structurally related aminophenyl derivatives, kinase inhibitors synthesized from this compound could potentially target a range of kinases implicated in diseases such as:
-
Cancer: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and various serine/threonine kinases.
-
Inflammatory Diseases: Janus kinases (JAKs) and spleen tyrosine kinase (Syk).
Experimental Protocols
The following protocols provide a representative workflow for the synthesis and evaluation of kinase inhibitors using this compound as a starting material.
Protocol 1: Synthesis of an N-Acyl-1-(3-aminophenyl)ethane-1,2-diol Library
This protocol describes a general method for the acylation of the amino group of this compound to generate a library of amide derivatives.
Materials:
-
This compound
-
A library of carboxylic acids or acyl chlorides
-
Coupling agents (e.g., HATU, HOBt, EDC) or a base (e.g., triethylamine, diisopropylethylamine) if starting from acyl chlorides
-
Anhydrous solvents (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
-
Standard laboratory glassware and purification equipment (e.g., column chromatography, HPLC)
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) in an appropriate anhydrous solvent (e.g., DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Activation (for carboxylic acids): In a separate flask, dissolve the carboxylic acid (1.1 equivalents), HATU (1.1 equivalents), and HOBt (1.1 equivalents) in anhydrous DMF. Add diisopropylethylamine (2.5 equivalents) and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Coupling: Add the solution of this compound to the activated carboxylic acid mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-acyl derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized compounds against a target kinase.
Materials:
-
Synthesized N-acyl-1-(3-aminophenyl)ethane-1,2-diol derivatives
-
Recombinant target kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.
-
Reaction Setup: In a 96-well or 384-well plate, add the kinase, substrate, and test compound in the kinase assay buffer.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the specific kinase (typically 30°C or 37°C) for a predetermined time.
-
Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves adding a reagent to deplete the remaining ATP and then a second reagent to convert the ADP produced into a luminescent signal.
-
Data Analysis: Measure the luminescence using a microplate reader. Calculate the percentage of kinase inhibition for each compound concentration.
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the inhibitor required to reduce the enzyme activity by 50%).
Data Presentation
The quantitative data from the kinase inhibition assays should be summarized in a structured table for easy comparison of the synthesized derivatives.
Table 1: Representative Kinase Inhibition Data for N-Acyl Derivatives of this compound
| Compound ID | R-Group (Acyl Moiety) | Target Kinase | IC50 (nM) |
| APD-001 | 4-Fluorobenzoyl | EGFR | 150 |
| APD-002 | 3-Chlorobenzoyl | EGFR | 95 |
| APD-003 | 2-Naphthoyl | VEGFR2 | 210 |
| APD-004 | Pyridine-3-carbonyl | VEGFR2 | 180 |
| APD-005 | Thiophene-2-carbonyl | JAK2 | 350 |
| APD-006 | Furan-2-carbonyl | JAK2 | 420 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values would be determined experimentally.
Visualization of Workflows and Pathways
Experimental Workflow for Kinase Inhibitor Synthesis and Evaluation
Caption: Synthetic and evaluation workflow for novel kinase inhibitors.
Hypothetical Signaling Pathway Inhibition
The following diagram illustrates a simplified signaling pathway that could be targeted by kinase inhibitors derived from this compound, for instance, the EGFR signaling pathway.
Caption: Inhibition of the EGFR signaling pathway by a hypothetical APD-derivative.
This compound represents a promising and versatile starting material for the development of novel kinase inhibitors. Its unique structural features allow for the creation of diverse chemical libraries with the potential for high potency and selectivity. The provided protocols and conceptual frameworks offer a solid foundation for researchers to explore the full potential of this valuable building block in the ongoing quest for new and effective therapies. Further exploration into the derivatization of the diol moiety and the synthesis of conformationally constrained analogs could lead to the discovery of next-generation kinase inhibitors.
Application Notes and Protocols for 1-(3-Aminophenyl)ethane-1,2-diol Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for the synthesis, characterization, and biological evaluation of novel derivatives of 1-(3-aminophenyl)ethane-1,2-diol, a versatile scaffold for drug discovery. The protocols outlined below are adapted from established methodologies for analogous compounds and are intended to serve as a starting point for further investigation.
Introduction
This compound presents a promising starting point for the development of novel therapeutic agents. The presence of a primary aromatic amine allows for a wide range of chemical modifications, enabling the exploration of diverse chemical space. The diol functionality can influence solubility and provides potential hydrogen bonding interactions with biological targets. This document outlines protocols for the synthesis of N-substituted derivatives and their evaluation as potential anticancer agents, particularly as kinase inhibitors.
Data Presentation
Table 1: Hypothetical Anticancer Activity of N-Substituted this compound Derivatives
| Compound ID | R-Group (Substitution on Amino Group) | IC50 (µM) vs. HeLa | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 |
| APD-001 | Phenyl | 15.2 | 21.8 | 35.4 |
| APD-002 | 4-Chlorophenyl | 8.5 | 12.3 | 18.9 |
| APD-003 | 3,4-Dichlorophenyl | 4.1 | 7.9 | 10.2 |
| APD-004 | 4-Methoxyphenyl | 25.6 | 38.1 | 52.3 |
| APD-005 | Pyridin-4-yl | 9.8 | 15.1 | 22.7 |
| APD-006 | Thiazol-2-yl | 6.3 | 10.5 | 14.8 |
| Doxorubicin | (Reference) | 0.8 | 1.2 | 1.5 |
Table 2: Hypothetical Kinase Inhibitory Activity of Selected Derivatives
| Compound ID | Target Kinase | IC50 (nM) |
| APD-003 | EGFR | 150 |
| APD-003 | VEGFR2 | 220 |
| APD-006 | CDK2 | 95 |
| APD-006 | Aurora A | 180 |
| Staurosporine | (Reference) | 5 |
Experimental Protocols
Synthesis of N-Aryl/Heteroaryl Derivatives of this compound (Buchwald-Hartwig Amination)
This protocol describes a general method for the synthesis of N-substituted derivatives.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., 1-bromo-4-chlorobenzene, 4-bromopyridine)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the aryl/heteroaryl halide (1.2 mmol), Pd2(dba)3 (0.02 mmol), and Xantphos (0.04 mmol).
-
Seal the flask with a septum and purge with nitrogen or argon for 15 minutes.
-
Add anhydrous toluene (10 mL) via syringe, followed by sodium tert-butoxide (1.4 mmol).
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane:ethyl acetate gradient).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines the procedure for evaluating the cytotoxicity of the synthesized derivatives against cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds dissolved in DMSO (stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Multi-channel pipette
-
Plate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in complete growth medium from the DMSO stock solutions. The final DMSO concentration should be less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Kinase Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of the compounds against specific kinases.
Materials:
-
Recombinant human kinase (e.g., EGFR, CDK2)
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Synthesized compounds dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a well of the microplate, add the kinase, the specific substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at the optimal temperature (usually 30 °C or 37 °C) for a specified period (e.g., 60 minutes).
-
Stop the reaction and detect the amount of product formed (or remaining ATP) using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percentage of kinase inhibition for each concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Caption: General workflow for the synthesis and biological evaluation of derivatives.
Caption: Hypothetical inhibition of the EGFR signaling pathway by an APD derivative.
The Utility of 1-(3-Aminophenyl)ethane-1,2-diol as a Chiral Auxiliary in Asymmetric Synthesis: Application Notes and Protocols
A comprehensive review of scientific literature and chemical databases reveals that while 1-(3-Aminophenyl)ethane-1,2-diol is a known chemical entity, its application as a chiral auxiliary in asymmetric synthesis is not documented. Therefore, detailed application notes and established protocols for its specific use are not available.
To provide relevant and practical guidance for researchers interested in the potential applications of such a molecule, this document will focus on the well-established use of a closely related class of compounds: chiral 1,2-amino alcohols derived from phenylglycinol . These auxiliaries share the core structural motif of a vicinal amino alcohol on a phenyl ring and serve as an excellent proxy for understanding the potential synthetic strategies, expected outcomes, and experimental considerations that would apply to this compound.
Introduction to Phenylglycinol-Derived Chiral Auxiliaries
Chiral 1,2-amino alcohols, such as those derived from (R)-phenylglycinol, are powerful and versatile chiral auxiliaries in asymmetric synthesis. Their utility stems from several key features:
-
Rigid Chelation Control: The vicinal amino and hydroxyl groups can chelate to a metal center (e.g., lithium, boron, titanium), creating a rigid, conformationally constrained environment. This rigidity is crucial for effective facial discrimination of prochiral enolates.
-
Steric Shielding: The phenyl group and the substituent at the carbinol center provide significant steric bulk, effectively shielding one face of the reactive intermediate from attack.
-
Predictable Stereochemistry: The stereochemical outcome of reactions is generally predictable based on the formation of a stable chelated intermediate.
-
Facile Cleavage: The auxiliary can typically be removed under mild conditions without racemization of the newly formed chiral center.
These auxiliaries are most commonly employed in the formation of chiral centers α- to a carbonyl group through reactions such as enolate alkylation, aldol additions, and Michael additions.
General Workflow for Asymmetric Synthesis using a Phenylglycinol-Derived Auxiliary
The application of a phenylglycinol-derived chiral auxiliary in asymmetric synthesis typically follows a three-step sequence: attachment of the auxiliary, diastereoselective reaction, and removal of the auxiliary.
Figure 1: General workflow for asymmetric synthesis using a phenylglycinol-derived chiral auxiliary.
Proposed Mechanism of Stereocontrol
The high degree of stereocontrol is attributed to the formation of a rigid chelated Z-enolate intermediate. The phenyl group of the auxiliary effectively blocks the si-face of the enolate, directing the electrophile to attack from the less hindered re-face.
Figure 2: Proposed transition state for diastereoselective alkylation. (Note: A placeholder image is used here as DOT language cannot render complex chemical structures. In a real application, this would be a chemical drawing).
Experimental Protocols
The following are representative protocols for the use of a phenylglycinol-derived chiral auxiliary in a diastereoselective alkylation reaction.
Protocol 1: Synthesis of the N-Acyl Oxazolidinone
-
To a solution of (R)-phenylglycinol (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add triphosgene (0.4 eq) portion-wise over 30 minutes.
-
Add triethylamine (2.2 eq) dropwise and allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction with water and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the oxazolidinone auxiliary.
-
To a solution of the oxazolidinone (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at -78 °C, add n-butyllithium (1.05 eq) dropwise.
-
Stir for 15 minutes, then add the desired acyl chloride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench with saturated aqueous NH₄Cl and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the N-acyl oxazolidinone.
Protocol 2: Diastereoselective Alkylation
-
Dissolve the N-acyl oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) and cool to -78 °C under an inert atmosphere (N₂ or Ar).
-
Add sodium bis(trimethylsilyl)amide (NaHMDS, 1.1 eq, 1.0 M solution in THF) dropwise over 10 minutes.
-
Stir the resulting enolate solution at -78 °C for 30 minutes.
-
Add the alkylating agent (e.g., benzyl bromide, 1.2 eq) dropwise.
-
Continue stirring at -78 °C for 4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
-
Purify by flash column chromatography to yield the alkylated product.
Protocol 3: Cleavage of the Chiral Auxiliary
-
Dissolve the purified alkylated product (1.0 eq) in a mixture of THF and water (4:1, 0.2 M).
-
Cool the solution to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq).
-
Add lithium hydroxide monohydrate (2.0 eq) in water (1 M) dropwise.
-
Stir the reaction at 0 °C for 4 hours.
-
Quench the excess peroxide by adding saturated aqueous Na₂SO₃.
-
Adjust the pH to ~10 with 1 M NaOH and extract the aqueous layer with DCM (3x) to recover the chiral auxiliary.
-
Acidify the aqueous layer to pH ~2 with 1 M HCl and extract with ethyl acetate (3x) to isolate the chiral carboxylic acid.
-
Combine the organic layers containing the product, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the enantiomerically enriched carboxylic acid.
Data Presentation
The following table summarizes typical results for the diastereoselective alkylation of N-propanoyl oxazolidinones derived from phenylglycinol derivatives.
| Electrophile (R-X) | Base | Diastereomeric Excess (de) | Yield (%) |
| Benzyl bromide | LDA | >98% | 95% |
| Methyl iodide | NaHMDS | 95% | 92% |
| Allyl bromide | KHMDS | >98% | 90% |
| Isopropyl iodide | NaHMDS | 90% | 75% |
Data presented here are representative values from the literature for analogous systems and serve as an estimation of expected outcomes.
Conclusion
While this compound itself is not a well-documented chiral auxiliary, its structural similarity to phenylglycinol derivatives suggests it could be a viable candidate for use in asymmetric synthesis. The protocols and principles outlined in this document for phenylglycinol-based auxiliaries provide a strong foundational framework for researchers wishing to explore the potential of this compound or other novel 1,2-amino alcohol scaffolds in stereoselective transformations. It is anticipated that such an auxiliary would operate via a similar chelation-controlled mechanism, offering a promising avenue for the development of new synthetic methodologies. Experimental validation would be required to determine its efficacy in terms of diastereoselectivity, chemical yield, and the ease of auxiliary removal.
Application Note: Protocol for N-alkylation of 1-(3-Aminophenyl)ethane-1,2-diol
Abstract
This application note provides a detailed protocol for the selective N-alkylation of 1-(3-Aminophenyl)ethane-1,2-diol. The described method is based on the principle of reductive amination, a widely utilized and highly selective technique for the formation of carbon-nitrogen bonds. This process involves the reaction of the primary amino group of this compound with an aldehyde or ketone to form an intermediate imine, which is subsequently reduced in situ to the desired N-alkylated product. This one-pot reaction is efficient and generally provides good to excellent yields, minimizing the formation of common side products such as O-alkylated or poly-alkylated species that can occur with other alkylation methods like the use of alkyl halides.[1][2][3] This protocol is intended for researchers and scientists in the fields of medicinal chemistry, organic synthesis, and drug development.
Introduction
N-alkylated aminophenols are crucial intermediates in the synthesis of a wide range of pharmaceuticals and other biologically active molecules.[1][2] The selective alkylation of the amino group in the presence of hydroxyl functionalities can be challenging. Direct alkylation with alkyl halides often leads to a mixture of N- and O-alkylated products, necessitating tedious purification steps.[1][2] Reductive amination offers a robust and selective alternative for the N-alkylation of primary and secondary amines.[3][4] This method proceeds under mild conditions and is tolerant of various functional groups.
The protocol outlined below details the N-alkylation of this compound via a one-pot reductive amination procedure using an aldehyde as the alkylating agent and sodium borohydride as the reducing agent.[1][2]
Experimental Workflow
The overall experimental workflow for the N-alkylation of this compound is depicted in the following diagram.
Caption: Workflow for the N-alkylation of this compound.
Key Experimental Protocols
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde, isobutyraldehyde)
-
Methanol (MeOH), anhydrous
-
Sodium borohydride (NaBH₄)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
-
Column chromatography setup (if required)
Procedure:
-
Imine Formation: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol (approximately 10 mL per mmol of the amine). To this solution, add the desired aldehyde (1.0-1.2 eq). Stir the reaction mixture at room temperature for 1-2 hours. Monitor the formation of the imine intermediate by thin-layer chromatography (TLC).
-
Reduction: After the formation of the imine is complete (as indicated by TLC), cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (1.5-2.0 eq) in small portions over 10-15 minutes, ensuring the temperature remains below 10 °C. Caution: Hydrogen gas is evolved during this step.
-
Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-4 hours or until the reaction is complete as monitored by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of deionized water. Remove the methanol under reduced pressure using a rotary evaporator. Add more deionized water to the residue and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Purification: Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[5]
Data Presentation
The following table summarizes the typical quantities of reagents used in this protocol for a 1 mmol scale reaction.
| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| This compound | 153.18 | 1.0 | 1.0 | 153.2 mg |
| Aldehyde (e.g., Benzaldehyde) | 106.12 | 1.1 | 1.1 | 116.7 mg (112 µL) |
| Sodium Borohydride (NaBH₄) | 37.83 | 1.5 | 1.5 | 56.7 mg |
| Methanol (Solvent) | - | - | - | ~10 mL |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Sodium borohydride is a flammable solid and reacts with water to produce flammable hydrogen gas. Handle with care and avoid contact with strong acids.
-
Organic solvents are flammable and should be handled away from ignition sources.
Conclusion
The reductive amination protocol described in this application note provides an efficient and selective method for the N-alkylation of this compound. This one-pot procedure is straightforward to perform and offers a reliable route to synthesize N-alkylated aminophenol derivatives, which are valuable building blocks in drug discovery and development. The reaction conditions can be adapted for various aldehydes to generate a library of N-substituted compounds.
References
Application Notes and Protocols for Esterification Reactions Involving 1-(3-Aminophenyl)ethane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the esterification of 1-(3-Aminophenyl)ethane-1,2-diol, a versatile building block. The resulting esters, particularly when polymerized into poly(β-amino ester)s (PBAEs), have significant potential in drug and gene delivery applications. This document outlines both enzymatic and chemical synthesis methods for mono- and polyesters, along with an overview of their application in gene therapy, including relevant cellular pathways.
Enzymatic Monoesterification of this compound
Enzymatic esterification offers a green and highly selective method for the synthesis of monoesters. Lipases, such as Novozym 435 (immobilized Candida antarctica lipase B), are particularly effective for regioselective acylation of diols. This protocol is adapted from established procedures for analogous aromatic diols.
Objective: To synthesize 1-(3-Aminophenyl)-2-hydroxyethyl acetate through regioselective enzymatic acylation.
Experimental Protocol
Materials:
-
This compound
-
Vinyl acetate (acyl donor)
-
Novozym 435 (immobilized lipase)
-
Tert-butyl methyl ether (TBME) or 2-Methyl-2-butanol (anhydrous)
-
Molecular sieves (4 Å)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for chromatography)
Procedure:
-
To a dried flask containing a magnetic stirrer, add this compound (1 mmol) and anhydrous TBME (10 mL).
-
Add activated molecular sieves (100 mg) to ensure anhydrous conditions.
-
Add vinyl acetate (1.2 mmol) to the mixture.
-
Equilibrate the mixture to the desired reaction temperature (e.g., 45°C).
-
Add Novozym 435 (50 mg) to initiate the reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion (typically 24-48 hours), filter off the enzyme and molecular sieves.
-
Wash the enzyme with fresh solvent and combine the filtrates.
-
Evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired monoester.
Data Presentation
| Substrate Analog | Acyl Donor | Enzyme | Solvent | Temp (°C) | Time (h) | Conversion (%) | Monoester Yield (%) | Reference |
| 1-Phenyl-1,2-ethanediol | Vinyl Acetate | Novozym 435 | TBME | 45 | 24 | >95 | ~85 | Adapted from analogous reactions |
| Symmetric Diols | Various Acids | Novozym 435 | Toluene | 25 | 24 | - | 73 (overall) | [1] |
Synthesis of Poly(β-amino ester)s (PBAEs) for Gene Delivery
PBAEs are a class of biodegradable polymers that can be synthesized from aminodiols and diacrylates. They are effective non-viral vectors for gene delivery due to their ability to condense DNA into nanoparticles and facilitate endosomal escape.
Objective: To synthesize a PBAE from this compound and 1,4-butanediol diacrylate.
Experimental Protocol
Materials:
-
This compound
-
1,4-Butanediol diacrylate
-
Dimethyl sulfoxide (DMSO)
-
Diethyl ether
Procedure:
-
In a clean, dry vial, dissolve this compound (1 mmol) in a minimal amount of DMSO.
-
Add 1,4-butanediol diacrylate (1.1 mmol) to the solution.
-
Stir the mixture at 90°C for 48 hours in an inert atmosphere.
-
Monitor the polymerization by Gel Permeation Chromatography (GPC) to determine the molecular weight.
-
After the desired molecular weight is achieved, cool the reaction mixture to room temperature.
-
Precipitate the polymer by adding the reaction mixture dropwise to rapidly stirring diethyl ether.
-
Collect the precipitated polymer by filtration or decantation.
-
Dry the polymer under vacuum to remove residual solvent.
-
Store the resulting PBAE at -20°C.
Data Presentation
| Amine Monomer | Diacrylate Monomer | Monomer Ratio (Amine:Acrylate) | Molecular Weight (Mn, Da) | Polydispersity Index (PDI) | Reference |
| 1-aminobutanol | 1,4-butanediol diacrylate | Varied | 3350 - 18000 | 1.5 - 2.5 | [2] |
| 5-amino-1-pentanol | 1,4-butanediol diacrylate | 1.2:1 | Not specified | Not specified | [3] |
Experimental Workflow for PBAE-Mediated Gene Delivery
The synthesized PBAEs can be used to deliver plasmid DNA (pDNA) or other nucleic acids to cells. The following workflow outlines the key steps from nanoparticle formulation to transfection.
Caption: Experimental workflow for PBAE synthesis and gene delivery.
Signaling Pathway: Cellular Uptake of PBAE/DNA Polyplexes
The efficacy of PBAE-mediated gene delivery is highly dependent on the cellular uptake of the PBAE/DNA nanoparticles (polyplexes). The primary mechanisms of internalization are endocytosis, specifically clathrin-mediated and caveolae-mediated endocytosis.[4]
Caption: Cellular uptake pathways of PBAE/DNA polyplexes.
The "proton sponge" effect is a key mechanism for the endosomal escape of PBAE polyplexes. The numerous amine groups in the PBAE backbone become protonated in the acidic environment of the endosome. This influx of protons is followed by an influx of chloride ions and water, leading to osmotic swelling and eventual rupture of the endosome, releasing the DNA into the cytosol for subsequent transport to the nucleus.[5]
References
- 1. Poly(beta-amino ester)s as gene delivery vehicles: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Poly(β-amino ester)s-based nanovehicles: Structural regulation and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Synthesis and Characterization of Poly (β-amino Ester) and Applied PEGylated and Non-PEGylated Poly (β-amino ester)/Plasmid DNA Nanoparticles for Efficient Gene Delivery [frontiersin.org]
- 4. Endocytosis of abiotic nanomaterials and nanobiovectors: Inhibition of membrane trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficiency of Cytosolic Delivery with Poly(beta-amino ester) Nanoparticles is Dependent on the Effective pKa of the Polymer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of 1-(3-Aminophenyl)ethane-1,2-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Aminophenyl)ethane-1,2-diol is an organic compound that may find application as an intermediate in pharmaceutical synthesis or as a building block in materials science. Accurate and precise quantification of this analyte is crucial for process optimization, quality control, and stability studies. Due to the polar nature of its aminophenyl and vicinal diol functionalities, specific analytical considerations are required. This document outlines detailed protocols for the quantification of this compound in various matrices using High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization. While no specific validated methods for this exact molecule are publicly available, the following protocols are based on well-established analytical principles for compounds with similar functional groups.
Method 1: Quantification by High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography is a primary technique for the analysis of polar, non-volatile compounds. The inherent aromaticity of the phenyl ring in this compound allows for sensitive detection using a UV detector. For higher selectivity and sensitivity, particularly in complex matrices, coupling the HPLC system to a mass spectrometer (LC-MS) is recommended.
I. HPLC with UV Detection (HPLC-UV)
This method is suitable for the quantification of the analyte in relatively clean sample matrices, such as in pharmaceutical formulations or during synthesis process monitoring.
A. Experimental Protocol
-
Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable solvent system, such as a mixture of water and acetonitrile (e.g., 50:50 v/v), to a final concentration within the calibration range.
-
Vortex or sonicate the solution to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point. For improved retention and alternative selectivity of polar aromatic compounds, a Phenyl-Hexyl or a Biphenyl column can also be considered.[1]
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-15 min: Gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-19 min: Gradient from 95% to 5% B
-
19-25 min: Hold at 5% B for column re-equilibration
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm or a more specific wavelength determined by UV scan of the analyte. For similar compounds like 4-aminophenol, detection is often performed around 275 nm.[2]
-
-
Calibration and Quantification:
-
Prepare a series of calibration standards of this compound in the mobile phase initial conditions or the sample diluent. A typical concentration range could be 1-100 µg/mL.
-
Inject the calibration standards and the prepared samples.
-
Construct a calibration curve by plotting the peak area of the analyte against its concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
-
B. Data Presentation
| Parameter | Expected Performance |
| Linearity (r²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.1 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 - 1.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
C. Workflow Diagram
Caption: Workflow for HPLC-UV analysis.
II. HPLC with Mass Spectrometry Detection (LC-MS/MS)
For low-level quantification in complex biological matrices (e.g., plasma, urine) or for confirmation purposes, LC-MS/MS provides superior sensitivity and selectivity.
A. Experimental Protocol
-
Sample Preparation (Biological Matrix):
-
Protein Precipitation: To 100 µL of plasma or urine, add 300 µL of cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter into an HPLC vial.
-
-
Instrumentation and Conditions:
-
LC System: An ultra-high performance liquid chromatography (UHPLC) system is preferred for better resolution and faster analysis times.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: A C18 or PFP column with smaller particle size (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: As described for HPLC-UV, but using LC-MS grade solvents.
-
Gradient Elution: A faster gradient can often be used with UHPLC systems.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Ionization Mode: ESI Positive.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ions need to be determined by infusing a standard solution of the analyte.
-
Hypothetical MRM transitions for C₈H₁₁NO₂ (MW: 153.18):
-
Precursor ion (Q1): 154.1 [M+H]⁺
-
Product ions (Q3): Transitions would be determined experimentally, but could involve loss of water (m/z 136.1) or other fragments.
-
-
-
-
Calibration and Quantification:
-
Prepare calibration standards in the same biological matrix as the samples and process them in the same manner.
-
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against concentration.
-
Quantify the analyte in the samples using this calibration curve.
-
B. Data Presentation
| Parameter | Expected Performance |
| Linearity (r²) | > 0.995 |
| Range | 0.1 - 50 ng/mL |
| Limit of Detection (LOD) | ~0.025 ng/mL[1] |
| Limit of Quantification (LOQ) | ~0.1 ng/mL[1] |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15% |
Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the presence of polar hydroxyl (-OH) and amine (-NH₂) groups, this compound has low volatility and is not directly amenable to GC analysis. Derivatization is a mandatory step to increase its volatility and thermal stability.[3] Silylation is a common approach that can derivatize both the diol and the amine functional groups in a single step.
A. Experimental Protocol
-
Sample Preparation and Derivatization:
-
Prepare a solution of the sample in a non-aqueous, aprotic solvent (e.g., pyridine or acetonitrile) in a reaction vial.
-
Evaporate the solvent to complete dryness under nitrogen. It is critical to remove all traces of water.
-
Add 50 µL of pyridine and 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[4][5]
-
Seal the vial tightly and heat at 70 °C for 60 minutes.
-
Cool the vial to room temperature. The sample is now ready for GC-MS injection.
-
-
Instrumentation and Conditions:
-
GC-MS System: A standard gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Detection: Scan mode (e.g., m/z 50-500) for initial identification and Selected Ion Monitoring (SIM) mode for quantification to enhance sensitivity.
-
-
Calibration and Quantification:
-
Prepare calibration standards and derivatize them in the same manner as the samples.
-
Inject the derivatized standards and samples.
-
In SIM mode, monitor characteristic ions of the derivatized analyte.
-
Construct a calibration curve and quantify the analyte as described for the HPLC methods.
-
B. Data Presentation
| Parameter | Expected Performance |
| Linearity (r²) | > 0.995 |
| Range | 10 - 1000 ng/mL |
| Limit of Detection (LOD) | ~2 ng/mL[6] |
| Limit of Quantification (LOQ) | ~10 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 10% |
C. Workflow and Reaction Diagram
Caption: Workflow for GC-MS analysis with derivatization.
Disclaimer: The protocols provided are intended as a starting point for method development. All methods must be fully validated according to the relevant regulatory guidelines (e.g., ICH Q2(R1)) to ensure they are suitable for their intended purpose. This includes specificity, linearity, range, accuracy, precision, and robustness. The performance data presented are hypothetical and based on typical values for similar analytical methods.
References
- 1. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column | SIELC Technologies [sielc.com]
- 3. youtube.com [youtube.com]
- 4. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 5. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 6. In situ derivatization/solid-phase microextraction: determination of polar aromatic amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: HPLC-UV Method Development for the Quantification of 1-(3-Aminophenyl)ethane-1,2-diol
Introduction
1-(3-Aminophenyl)ethane-1,2-diol is a chemical compound with the molecular formula C8H11NO2 and a molecular weight of 153.18 g/mol .[1][2][3] As a primary aromatic amine, it serves as a versatile building block in various chemical syntheses. The presence of the aminophenyl group makes it a suitable candidate for analysis by High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. This application note provides a detailed protocol for the development of a reversed-phase HPLC-UV method for the quantitative analysis of this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the analyte is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C8H11NO2 | [1][2][3] |
| Molecular Weight | 153.18 g/mol | [1][2] |
| IUPAC Name | This compound | [3] |
| CAS Number | 112534-31-3 | [1][2] |
Chromatographic Conditions
The following table outlines the recommended starting conditions for the HPLC-UV analysis of this compound. These parameters are based on common practices for the analysis of primary aromatic amines and can be further optimized for specific applications.[4][5][6]
| Parameter | Recommended Condition |
| HPLC System | Agilent 1290 Infinity LC System or equivalent |
| Column | Agilent ZORBAX Eclipse Plus C18, RRHT, 3.0 × 100 mm, 1.8 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-1 min: 5% B1-10 min: 5-95% B10-12 min: 95% B12-12.1 min: 95-5% B12.1-15 min: 5% B |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 5 µL |
| Detection Wavelength | 254 nm (or optimized based on UV scan) |
| Run Time | 15 minutes |
Experimental Workflow for HPLC-UV Method Development
The following diagram illustrates the systematic workflow for developing and validating an HPLC-UV method for this compound.
Caption: Workflow for HPLC-UV Method Development and Validation.
Protocols
1. Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve the standard in a small amount of diluent (e.g., 50:50 acetonitrile:water).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Bring the flask to volume with the diluent and mix thoroughly.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock standard solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
-
2. Sample Preparation
The sample preparation procedure will depend on the matrix in which the analyte is being quantified. A generic protocol for a solid sample is provided below.
-
Accurately weigh a known amount of the sample containing this compound into a suitable container.
-
Add a measured volume of extraction solvent (e.g., methanol or acetonitrile).
-
Vortex or sonicate the sample for 15-30 minutes to ensure complete extraction of the analyte.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pellet any insoluble material.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection into the HPLC system.
3. HPLC-UV Analysis
-
Set up the HPLC system with the chromatographic conditions specified in the table above.
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure the system is clean.
-
Inject the prepared working standard solutions in increasing order of concentration.
-
Inject the prepared sample solutions.
-
After each injection, record the chromatogram and integrate the peak corresponding to this compound.
4. Data Analysis and Quantification
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value of ≥ 0.999 is generally considered acceptable.
-
Determine the concentration of this compound in the sample solutions by interpolating their peak areas on the calibration curve.
-
Calculate the final concentration of the analyte in the original sample, taking into account any dilution factors used during sample preparation.
Method Validation Parameters
The developed HPLC-UV method should be validated according to the International Council on Harmonisation (ICH) guidelines. The key validation parameters are summarized in the diagram below.
Caption: Key Parameters for HPLC Method Validation.
Summary of Method Validation Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from other components in the sample matrix. |
| Linearity | Correlation coefficient (R²) ≥ 0.999 over the specified concentration range. |
| Range | The range should cover the expected concentrations of the analyte in the samples. |
| Accuracy | The recovery should be within 98-102% for the analyte. |
| Precision | Repeatability (intra-day precision): RSD ≤ 2%.Intermediate precision (inter-day precision): RSD ≤ 2%. |
| Detection Limit (LOD) | Signal-to-Noise ratio of 3:1. |
| Quantitation Limit (LOQ) | Signal-to-Noise ratio of 10:1. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters. |
This application note provides a comprehensive protocol for the development and validation of an HPLC-UV method for the quantification of this compound. The proposed method is simple, and with proper validation, it can be a reliable tool for routine analysis in research and quality control laboratories. The provided workflows and protocols offer a solid foundation for researchers, scientists, and drug development professionals to establish a robust analytical method for this compound.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. This compound | 112534-31-3 | MEA53431 [biosynth.com]
- 3. This compound 95% | CAS: 112534-31-3 | AChemBlock [achemblock.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-Aminophenyl)ethane-1,2-diol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 1-(3-Aminophenyl)ethane-1,2-diol synthesis. The proposed synthetic pathway involves four main stages: protection of the starting material, reduction and dehydration to form a key alkene intermediate, asymmetric dihydroxylation, and final deprotection.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Step 1: N-Acetylation of 3-Aminoacetophenone
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of N-(3-acetylphenyl)acetamide | Incomplete reaction; formation of di-acetylated product; hydrolysis of acetic anhydride. | - Ensure the reaction is stirred vigorously and allowed to proceed for the recommended time. - Use a slight excess of acetic anhydride, but avoid a large excess to minimize di-acetylation. - Add acetic anhydride slowly to the reaction mixture to control the exothermic reaction and prevent its premature hydrolysis.[1][2] - Ensure the reaction is performed under anhydrous conditions until the addition of the aqueous sodium acetate solution. |
| Product is an oil or difficult to crystallize | Presence of unreacted aniline or acetic acid. | - Wash the crude product thoroughly with cold water to remove water-soluble impurities like acetic acid and sodium acetate. - If unreacted aniline is present, wash the crude product with dilute HCl to convert the aniline to its water-soluble salt. - Recrystallize from a suitable solvent system, such as ethanol/water.[1] |
| Multiple spots on TLC after reaction | Incomplete reaction, presence of starting material, or formation of side products. | - Monitor the reaction progress using TLC. If the starting material is still present, extend the reaction time or slightly increase the amount of acetic anhydride. - Isolate the major product by column chromatography if recrystallization is ineffective. |
Step 2: Reduction and Dehydration to form N-(3-vinylphenyl)acetamide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of the intermediate alcohol | Incomplete reduction; decomposition of sodium borohydride. | - Use a sufficient excess of sodium borohydride to ensure complete reduction.[3] - Add the sodium borohydride in portions to control the reaction temperature. - Use a protic solvent like ethanol, which also helps in the workup. |
| Formation of side products during reduction | Reduction of the aromatic ring (under harsh conditions). | - Sodium borohydride is a mild reducing agent and should not reduce the aromatic ring under standard conditions.[4][5][6] Ensure that no stronger reducing agents are contaminating the reaction. |
| Low Yield of N-(3-vinylphenyl)acetamide during dehydration | Incomplete dehydration; polymerization of the styrene derivative; formation of ether as a byproduct. | - Ensure the use of a strong acid catalyst like concentrated sulfuric or phosphoric acid and adequate heating.[7][8] - Distill the product as it forms to shift the equilibrium and prevent polymerization. - Keep the reaction temperature high enough to favor alkene formation over ether formation.[9][10] |
| Charring or dark coloration of the reaction mixture | Use of concentrated sulfuric acid, which is a strong oxidizing agent. | - Use concentrated phosphoric(V) acid instead of sulfuric acid, as it is less oxidizing and gives a cleaner reaction.[7] |
Step 3: Sharpless Asymmetric Dihydroxylation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of the Diol | Catalyst poisoning; slow reaction rate; over-oxidation to a ketol. | - The amide group in the substrate can coordinate to the osmium catalyst, inhibiting its activity. The use of a stoichiometric amount of a Lewis acid might be necessary to coordinate with the amide and prevent catalyst poisoning. - Ensure a stable pH with a buffered solution, as the reaction is faster under slightly basic conditions.[11] - Use of methanesulfonamide as an additive can accelerate the hydrolysis of the osmate ester and improve turnover.[12] |
| Low Enantioselectivity (ee) | "Second cycle" dihydroxylation without the chiral ligand; incorrect choice of AD-mix. | - Keep the olefin concentration low to minimize the non-enantioselective "second cycle".[11] - Use a higher molar concentration of the chiral ligand to suppress the secondary pathway.[12] - Ensure the correct AD-mix is used for the desired enantiomer (AD-mix-α for (DHQ)2PHAL and AD-mix-β for (DHQD)2PHAL).[12] |
| Reaction stalls or is incomplete | Insufficient re-oxidant; low temperature. | - Ensure a sufficient amount of the stoichiometric oxidant (e.g., K3Fe(CN)6 or NMO) is present to regenerate the osmium catalyst.[11] - While the reaction is typically run at low temperatures for better selectivity, some substrates may require slightly elevated temperatures to proceed at a reasonable rate. |
Step 4: Deprotection of the Acetamide Group
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Hydrolysis of the Acetamide | Amides are generally stable and require harsh conditions for hydrolysis. | - Use strong acidic (e.g., refluxing in 6N HCl) or basic (e.g., refluxing in 2N KOH in ethanol/water) conditions.[13][14] - The reaction may require prolonged heating (overnight) to go to completion.[14] |
| Degradation of the Product | The diol functionality might be sensitive to the harsh acidic or basic conditions. | - Monitor the reaction carefully by TLC. - Consider milder deprotection methods if degradation is observed, although these are less common for acetamides.[15][16] |
| Difficulty in Isolating the Final Product | The product is an amino alcohol and may be highly soluble in water. | - After neutralization, extract the product with a suitable organic solvent. Continuous extraction may be necessary if the product has high water solubility. - The product can also be isolated as its hydrochloride salt by carefully adding HCl after neutralization and evaporation of the solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of protecting the amino group in the first step?
A1: The amino group is a nucleophile and can be oxidized by reagents used in later steps, such as the dihydroxylation step. Protecting it as an acetamide reduces its nucleophilicity and reactivity, preventing unwanted side reactions.
Q2: Can I use a different reducing agent instead of sodium borohydride?
A2: Yes, other mild reducing agents can be used. However, strong reducing agents like lithium aluminum hydride (LiAlH4) should be avoided as they can also reduce the amide group. Sodium borohydride is generally preferred for its selectivity for ketones and aldehydes, as well as its ease of handling.[4][5][6]
Q3: Why is the Sharpless asymmetric dihydroxylation the recommended method for creating the diol?
A3: The Sharpless asymmetric dihydroxylation is a highly reliable and well-studied method for the enantioselective synthesis of 1,2-diols from alkenes. It allows for the synthesis of a specific enantiomer with high purity, which is often crucial in drug development.[17][18]
Q4: My final product is difficult to purify. What are some alternative purification strategies?
A4: If standard extraction and recrystallization are not effective, consider column chromatography using a polar stationary phase like silica gel and a mixture of a polar and non-polar solvent as the eluent. Another option is to form a salt of the amine (e.g., hydrochloride) which may be easier to crystallize.
Q5: Can I perform the synthesis without isolating the intermediate products?
A5: While a one-pot synthesis can be more efficient, it is generally recommended to purify the intermediates at each step to ensure the purity of the final product and to avoid carrying over unreacted reagents or side products that could interfere with subsequent reactions.
Experimental Protocols
Step 1: Synthesis of N-(3-acetylphenyl)acetamide
-
In a flask, dissolve 3-aminoacetophenone in water.
-
Add concentrated hydrochloric acid to form the hydrochloride salt of the amine.[1]
-
Slowly add acetic anhydride to the solution with vigorous stirring.
-
Immediately add a solution of sodium acetate in water.
-
Stir the mixture and cool it in an ice bath to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure N-(3-acetylphenyl)acetamide.
Step 2: Synthesis of N-(3-vinylphenyl)acetamide
-
Reduction: Dissolve N-(3-acetylphenyl)acetamide in ethanol.
-
Cool the solution in an ice bath and add sodium borohydride in portions with stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for a few hours.
-
Quench the reaction by slowly adding dilute hydrochloric acid until the effervescence ceases.
-
Remove the ethanol under reduced pressure and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 1-(3-acetamidophenyl)ethanol.
-
Dehydration: Mix the crude 1-(3-acetamidophenyl)ethanol with a catalytic amount of concentrated phosphoric(V) acid.
-
Heat the mixture and distill the N-(3-vinylphenyl)acetamide as it is formed. Purify the distillate by recrystallization or chromatography.
Step 3: Synthesis of N-(3-(1,2-dihydroxyethyl)phenyl)acetamide
-
Prepare a solution of AD-mix-β (for the (R,R)-diol) or AD-mix-α (for the (S,S)-diol) in a t-butanol/water (1:1) solvent system.[12]
-
Cool the mixture to 0 °C and add N-(3-vinylphenyl)acetamide.
-
Stir the reaction at 0 °C until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding a solid sulfite, such as sodium sulfite, and stir for one hour.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude diol by column chromatography or recrystallization.
Step 4: Synthesis of this compound
-
Dissolve N-(3-(1,2-dihydroxyethyl)phenyl)acetamide in an ethanol/water mixture.
-
Add concentrated hydrochloric acid and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or butanol).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound.
-
Purify the product by recrystallization or column chromatography.
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Troubleshooting decision tree for the Sharpless dihydroxylation step.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. scribd.com [scribd.com]
- 3. Lu Le Laboratory: Sodium Borohydride Reduction of Acetophenone - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 12. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 13. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
- 14. How is the hydrolysis of amides done in a lab? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 15. A Facile Deprotection of Secondary Acetamides [organic-chemistry.org]
- 16. Acetamides [organic-chemistry.org]
- 17. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. alfa-chemistry.com [alfa-chemistry.com]
Technical Support Center: Purification of 1-(3-Aminophenyl)ethane-1,2-diol
This guide provides troubleshooting advice, frequently asked questions, and a general experimental protocol for the purification of crude 1-(3-Aminophenyl)ethane-1,2-diol by crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for crystallizing this compound?
A1: There is no single "best" solvent, and the ideal choice depends on the specific impurities present. Based on the compound's structure (polar aromatic amine with diol functionality), good starting points are polar protic solvents like water or ethanol, or a mixed solvent system. A solvent screening is highly recommended. The ideal solvent should dissolve the compound completely when hot but poorly when cold.[1][2]
Q2: What are the likely impurities in my crude sample?
A2: Impurities can include unreacted starting materials, by-products from the synthesis, and colored degradation products. Aromatic amines can be susceptible to air oxidation over time, which often results in colored impurities.[3]
Q3: My compound has a reported melting point of 68°C. Why is this important for crystallization?
A3: To avoid "oiling out" (where the compound melts in the solvent instead of dissolving), the boiling point of your chosen solvent should be lower than the compound's melting point.[1] However, some sources suggest the boiling point should be at least 10°C above the melting point to prevent this. Given this contradiction and the low melting point, a key strategy is to ensure you do not heat the solvent significantly above the temperature required for dissolution. If oiling out occurs, reheating to full dissolution and cooling more slowly, or adding more of the "good" solvent in a mixed system, can help.[1]
Q4: Can I use a mixed solvent system? How does that work?
A4: Yes, a mixed solvent system is an excellent strategy when no single solvent is ideal.[2] You would dissolve the crude compound in a minimal amount of a hot "good" solvent (in which it is highly soluble). Then, you slowly add a "poor" or "anti-solvent" (in which it is poorly soluble, but which is miscible with the good solvent) dropwise to the hot solution until it just becomes cloudy. A final drop or two of the good solvent is added to redissolve the solid, and the solution is then allowed to cool slowly.[2][4]
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution |
| "Oiling Out": The compound separates as a liquid layer instead of forming crystals. | 1. The boiling point of the solvent is too high, causing the solute to melt before dissolving.2. The solution is supersaturated, and cooling is too rapid.3. The compound is too soluble in the chosen solvent. | 1. Reheat the solution until the oil fully dissolves. Allow it to cool much more slowly. An insulated container can help.2. Add a small amount of additional "good" solvent to the hot mixture to reduce saturation, then attempt slow cooling again.[1]3. Consider a different solvent or solvent system with lower solvency. |
| No Crystals Form after cooling to room temperature and in an ice bath. | 1. Too much solvent was used, and the solution is not saturated.2. The solution is supersaturated but requires nucleation to begin crystallization. | 1. Boil off a portion of the solvent to increase the concentration and allow it to cool again.[5]2. Try to induce crystallization by: • Scratching: Gently scratch the inside surface of the flask at the meniscus with a glass rod.[5] • Seeding: Add a tiny crystal of the crude starting material (a "seed crystal").[5] • Evaporation: Dip a glass rod in the solution and let the solvent evaporate, then reintroduce the rod with the solid residue into the solution.[5] |
| Very Low Yield of recovered crystals. | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.2. Premature crystallization occurred during a hot filtration step.3. The solution was not cooled sufficiently to maximize crystal formation. | 1. Reduce the amount of solvent used in the initial dissolution step. Concentrate the mother liquor and cool it again to recover a second crop of crystals.2. Ensure the filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before filtering the hot solution.[2] Rinse the filter paper with a small amount of hot solvent.3. Ensure the flask has spent adequate time in an ice-water bath after cooling to room temperature. |
| Crystals are Colored or appear impure. | 1. Colored impurities are co-precipitating with the product.2. The compound itself may be degrading or oxidizing at high temperatures. | 1. If the impurities are highly polar and colored, you can add a very small amount of activated charcoal to the hot solution before filtration. Use sparingly, as it can also adsorb your product.[1]2. Avoid prolonged heating. Consider using a lower-boiling solvent.3. A second recrystallization may be necessary to achieve the desired purity. |
| Crystallization Occurs Too Quickly , crashing out of solution as a fine powder. | 1. The solution is too concentrated, or the temperature drop is too rapid.2. The solvent is a very poor solvent for the compound at all temperatures. | 1. Rapid precipitation traps impurities.[5] Reheat the mixture, add a small amount (1-5%) of extra solvent to slightly decrease saturation, and ensure the solution cools as slowly as possible.[5]2. Re-evaluate your solvent choice. The compound should be significantly more soluble at high temperatures than at low temperatures. |
Quantitative Data and Solvent Selection
Table 1: Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 112534-31-3 | [6][7] |
| Molecular Formula | C₈H₁₁NO₂ | [6][7][8] |
| Molecular Weight | 153.18 g/mol | [6][7] |
| Melting Point | 68 °C | [7] |
| Typical Purity (Crude) | ~95% | [6][8] |
Table 2: Potential Solvents for Crystallization
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Water | 100 | 80.1 | Good for polar compounds; high boiling point may be an issue.[9] |
| Ethanol (95%) | 78 | 24.6 | A common and effective solvent for compounds with hydroxyl groups.[10] |
| Isopropanol | 82.5 | 19.9 | Similar to ethanol, good general-purpose polar solvent. |
| Ethyl Acetate | 77 | 6.0 | Medium polarity; could be a "good" solvent in a pair with hexanes. |
| Toluene | 111 | 2.4 | Non-polar; may be useful as an anti-solvent or for less polar impurities. |
| Hexanes | ~69 | 1.9 | Non-polar; likely a poor solvent, making it a good anti-solvent candidate. |
Experimental Protocol: General Procedure for Crystallization
Disclaimer: This is a general starting protocol and may require optimization for your specific sample and scale.
-
Solvent Selection:
-
Place a small amount of the crude solid (~20-30 mg) into several test tubes.
-
Add a potential solvent dropwise to each tube. A good solvent will not dissolve the solid at room temperature but will dissolve it upon heating.[2]
-
Test single solvents (e.g., water, ethanol) and mixed systems (e.g., ethanol/water, ethyl acetate/hexanes).
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen solvent (or the "good" solvent of a pair) in small portions while heating the mixture gently (e.g., on a hot plate or in a water bath). Swirl the flask continuously.
-
Continue adding the hot solvent just until all the solid has dissolved. Avoid adding a large excess of solvent, as this will reduce your yield.[5]
-
-
(Optional) Removal of Colored Impurities:
-
If the solution is highly colored, remove it from the heat.
-
Allow it to cool slightly and add a very small amount of activated charcoal (spatula tip).
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if charcoal or insoluble impurities are present):
-
Pre-heat a separate receiving flask and a stemless or short-stemmed funnel.
-
Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper into the clean, pre-heated flask to remove the charcoal or other solids.[2]
-
Rinse the original flask and the filter paper with a minimal amount of hot solvent to recover any residual product.
-
-
Crystallization:
-
Cover the mouth of the flask (e.g., with a watch glass or inverted beaker) to prevent solvent evaporation and contamination.
-
Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[4]
-
Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the solid.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities from the crystal surfaces.
-
Allow the crystals to dry on the filter paper with the vacuum running for several minutes.
-
Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a low temperature.
-
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for common crystallization issues.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. cymitquimica.com [cymitquimica.com]
- 7. biosynth.com [biosynth.com]
- 8. This compound 95% | CAS: 112534-31-3 | AChemBlock [achemblock.com]
- 9. Tips & Tricks [chem.rochester.edu]
- 10. organicchemistrydata.org [organicchemistrydata.org]
Column chromatography conditions for 1-(3-Aminophenyl)ethane-1,2-diol purification
This technical support guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) for the column chromatography purification of 1-(3-Aminophenyl)ethane-1,2-diol. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the purification of this compound?
Due to the basic nature of the amino group and the polar diol functionality, standard silica gel can lead to issues like peak tailing and irreversible adsorption. The recommended stationary phases are:
-
Amine-functionalized silica: This is often the best choice as it minimizes the acidic interactions that cause problems with basic compounds.[1][2][3]
-
Deactivated silica gel: You can use standard silica gel but deactivate it by incorporating a basic modifier into your mobile phase, such as triethylamine (TEA) or ammonia.[4][5]
-
Alumina (basic or neutral): Alumina can be a good alternative to silica for the purification of basic compounds.[6]
-
Diol-functionalized silica: This stationary phase can offer different selectivity for polar compounds and may be a suitable option.[7][8]
Q2: Which mobile phase system is suitable for this compound?
A gradient elution is typically recommended, starting with a less polar solvent system and gradually increasing the polarity. Common solvent systems include:
-
Dichloromethane (DCM) / Methanol (MeOH)
-
Ethyl Acetate (EtOAc) / Hexanes or Heptane
-
DCM / MeOH with a small percentage (0.1-1%) of a basic modifier like triethylamine or ammonium hydroxide if using standard silica gel.[4][5]
The optimal solvent ratio should be determined by thin-layer chromatography (TLC) first.
Q3: My compound seems to be degrading on the silica gel column. What can I do?
Degradation on silica is a common issue for amine-containing compounds due to the acidic nature of the stationary phase.[6] To address this:
-
Perform a 2D TLC: Spot your compound on a TLC plate, run it in a solvent system, dry the plate, and then run it again in the same solvent system at a 90-degree angle. If the spot deviates from the diagonal, it indicates instability on silica.[6][9]
-
Switch to a different stationary phase: Use amine-functionalized silica or alumina.[1][2]
-
Deactivate the silica: Add a basic modifier like triethylamine to your mobile phase.[5]
Q4: How should I load my sample onto the column?
For polar compounds like this compound, which may have limited solubility in non-polar solvents, dry loading is often the preferred method.[10]
-
Dry Loading Procedure: Dissolve your crude product in a suitable solvent (e.g., methanol or DCM). Add a small amount of silica gel to this solution and evaporate the solvent until you have a free-flowing powder. This powder can then be carefully added to the top of your packed column.[10]
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Compound does not elute from the column | 1. The mobile phase is not polar enough.2. The compound is irreversibly adsorbed to the acidic silica gel. | 1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol).2. If using standard silica, consider adding a basic modifier like 0.5% triethylamine to the eluent.[4]3. Switch to a less acidic stationary phase like basic alumina or amine-functionalized silica.[1][6] |
| Significant peak tailing | 1. Strong interaction between the basic amine and acidic silanol groups on the silica surface. | 1. Add a basic modifier (e.g., 0.1-1% triethylamine or ammonium hydroxide) to the mobile phase to compete for the acidic sites.[5][7]2. Use an amine-functionalized silica column.[1][3] |
| Poor separation of the desired compound from impurities | 1. The chosen solvent system does not provide adequate resolution.2. The column was not packed properly. | 1. Re-optimize the mobile phase using TLC with different solvent combinations.2. Try a different stationary phase (e.g., if using silica, try alumina or a diol-functionalized phase) to alter the selectivity.[2][8]3. Ensure the column is packed uniformly without any cracks or channels. |
| The compound elutes too quickly (in the solvent front) | 1. The initial mobile phase is too polar. | 1. Start with a less polar mobile phase composition. Determine the appropriate starting polarity using TLC. |
| Low recovery of the purified compound | 1. The compound may be degrading on the column.2. The compound may still be on the column. | 1. Check for compound stability on silica using 2D TLC.[6][9]2. Flush the column with a very polar solvent (e.g., 10-20% methanol in DCM with a basic modifier) to elute any remaining compound.[9] |
Experimental Protocol: A General Guideline
This protocol provides a general methodology. The specific solvent ratios and column dimensions should be optimized for your particular sample size and impurity profile.
1. Preparation of the Stationary Phase and Column Packing:
-
Stationary Phase Selection: Based on preliminary TLC analysis, choose the appropriate stationary phase (e.g., amine-functionalized silica, 230-400 mesh).
-
Slurry Packing:
-
Prepare a slurry of the stationary phase in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the final packed bed is level and free of cracks.
-
Add a thin layer of sand on top of the stationary phase to prevent disturbance during solvent addition.[10]
-
2. Sample Loading:
-
Dry Loading (Recommended):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., methanol).
-
Add a small amount of the chosen stationary phase to the solution.
-
Remove the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Carefully apply this powder to the top of the packed column.
-
3. Elution and Fraction Collection:
-
Gradient Elution:
-
Start eluting with the initial, non-polar mobile phase.
-
Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., methanol in a DCM/methanol system).
-
Collect fractions of a suitable volume.
-
-
Monitoring:
-
Monitor the elution of the compound by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure product.
-
4. Post-Purification:
-
Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure.
-
Characterization: Analyze the purified product for identity and purity using appropriate analytical techniques (e.g., NMR, LC-MS).
Recommended Starting Conditions
| Parameter | Recommendation |
| Stationary Phase | Amine-functionalized silica gel (40-63 µm) |
| Mobile Phase A | Dichloromethane (DCM) or Ethyl Acetate (EtOAc) |
| Mobile Phase B | Methanol (MeOH) |
| Gradient | Start with 100% Mobile Phase A, gradually increase to 5-10% Mobile Phase B |
| Modifier (if using standard silica) | 0.1 - 1% Triethylamine (TEA) in the mobile phase |
| Loading Method | Dry Loading |
Visual Guides
Caption: Workflow for purification of this compound.
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. [Chromatography Q & A] Differences between silica gel plate and amino silica gel plate used in thin-layer chromatography (TLC) | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 4. biotage.com [biotage.com]
- 5. researchgate.net [researchgate.net]
- 6. Chromatography [chem.rochester.edu]
- 7. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. reddit.com [reddit.com]
- 10. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Purification of 1-(3-Aminophenyl)ethane-1,2-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-(3-Aminophenyl)ethane-1,2-diol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can originate from the synthetic route used. These may include:
-
Unreacted Starting Materials: Such as 1-(3-nitrophenyl)ethane-1,2-diol or 3-aminoacetophenone.
-
Side Products: By-products from the synthesis, which could include products of over-reduction or rearrangement.
-
Residual Solvents: Solvents used in the synthesis and workup, for example, ethanol, methanol, or ethyl acetate.
-
Catalysts: If a catalytic reduction was performed (e.g., using Pd/C), trace metals might be present.
-
Water: Due to the hygroscopic nature of the diol and amino functionalities.
Q2: What is the typical purity of commercially available this compound?
A2: Commercially available this compound is often sold at a purity of around 95%.[1][2] For applications requiring higher purity, further purification is necessary.
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
A3: Several techniques can be used to assess purity:
-
High-Performance Liquid Chromatography (HPLC): A versatile method for separating and quantifying impurities. Both reversed-phase and normal-phase chromatography can be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities if their signals do not overlap significantly with the product signals.
-
Mass Spectrometry (MS): Can help in identifying the molecular weights of impurities.
-
Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in the mixture.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Difficulty in Removing Baseline Impurities by Recrystallization
Symptoms:
-
After recrystallization, the purity of the product does not significantly improve.
-
The product oils out instead of forming crystals.
-
Significant product loss during recrystallization.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent System | The polarity of the recrystallization solvent may be too similar to the impurities. Experiment with a range of solvent systems of varying polarities. A co-solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be effective. |
| Impurities Co-crystallize with the Product | If impurities have very similar structures and polarities, co-crystallization can occur. In this case, an alternative purification method like column chromatography should be considered. |
| "Oiling Out" | This occurs when the compound is insoluble in the hot solvent or the solution is supersaturated. Try using a larger volume of solvent or a different solvent system. Seeding the solution with a small crystal of pure product can also induce crystallization. |
Issue 2: Poor Separation during Column Chromatography
Symptoms:
-
Broad peaks and significant tailing of the product peak.
-
Co-elution of the product with impurities.
-
Irreversible adsorption of the product to the stationary phase.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Inappropriate Stationary Phase | Standard silica gel can interact strongly with the basic amino group, leading to tailing. Consider using deactivated silica (e.g., treated with triethylamine) or an alternative stationary phase like alumina. |
| Incorrect Mobile Phase | The eluent may not have the optimal polarity. For normal-phase chromatography, a gradient of ethyl acetate in hexanes with a small amount of a polar modifier like methanol or triethylamine can be effective. For reversed-phase, a gradient of acetonitrile or methanol in water is common.[3] |
| Sample Overloading | Too much sample loaded onto the column can lead to poor separation. Reduce the amount of crude material loaded relative to the amount of stationary phase. |
| Ionization of the Amine | The basicity of the amino group can lead to strong interactions with silica. Adding a small amount of a base (e.g., 0.1-1% triethylamine) to the eluent can suppress this interaction and improve peak shape. |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Screening: Test the solubility of the crude this compound in various solvents at room temperature and at their boiling points to find a suitable solvent (one in which the compound is sparingly soluble at room temperature and highly soluble when hot).
-
Dissolution: Dissolve the crude product in a minimal amount of the chosen hot solvent.
-
Decolorization (Optional): If colored impurities are present, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities (and activated carbon if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Flash Column Chromatography
-
Stationary Phase Preparation: Prepare a column with silica gel (or an alternative stationary phase). For silica, consider pre-treating it by slurrying with the initial mobile phase containing 1% triethylamine.
-
Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent, and adsorb it onto a small amount of silica gel.
-
Loading: Load the dried, adsorbed sample onto the top of the prepared column.
-
Elution: Begin elution with a low polarity mobile phase (e.g., 50% ethyl acetate in hexanes + 1% triethylamine) and gradually increase the polarity (e.g., to 100% ethyl acetate, then add methanol if necessary).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Data Presentation
Table 1: Comparison of Purification Methods for this compound (Representative Data)
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Notes |
| Recrystallization (Ethanol/Water) | 90 | 97 | 75 | Effective for removing non-polar impurities. |
| Flash Chromatography (Silica Gel) | 90 | >99 | 85 | Requires careful optimization of the mobile phase to avoid tailing. |
| Flash Chromatography (Alumina) | 90 | 98 | 80 | Good alternative to silica to reduce tailing. |
Visualizations
Experimental Workflow
Caption: Workflow for the purification of this compound.
Troubleshooting Logic for Column Chromatography
Caption: Troubleshooting guide for column chromatography issues.
References
Optimizing reaction conditions for 1-(3-Aminophenyl)ethane-1,2-diol derivatization
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers working on the derivatization of 1-(3-Aminophenyl)ethane-1,2-diol.
Troubleshooting Guide
Question: My acylation reaction with acetic anhydride is incomplete, and I observe unreacted starting material. What are the potential causes and solutions?
Answer:
Incomplete acylation of the amino group on this compound can be attributed to several factors. Primarily, the issue may stem from suboptimal reaction conditions or reagent quality.
Potential Causes and Solutions:
-
Insufficient Acylating Agent: The stoichiometry of the acylating agent (e.g., acetic anhydride) to the substrate is critical. Ensure at least a slight molar excess of the acylating agent is used.
-
Suboptimal Temperature: Acylation reactions may require specific temperature ranges to proceed to completion. If the reaction is sluggish at room temperature, consider moderately increasing the temperature (e.g., to 40-60 °C) while monitoring for potential side product formation.
-
Presence of Moisture: Acetic anhydride is sensitive to moisture and can hydrolyze, reducing its effectiveness. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Incorrect pH/Base: The presence of a suitable base is often necessary to neutralize the acid byproduct (e.g., acetic acid) and to deprotonate the aniline amine, increasing its nucleophilicity. Common bases include pyridine or triethylamine. Ensure the base is added in an appropriate amount.
Question: I am observing multiple spots on my TLC plate after attempting to protect the diol group as an acetonide. What are these side products?
Answer:
The formation of multiple products during acetonide protection of the diol suggests either incomplete reaction or the formation of undesired side products.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not have reached equilibrium or completion. Extend the reaction time and monitor the progress by TLC until the starting material spot disappears.
-
Catalyst Issues: Acetonide formation is typically catalyzed by an acid (e.g., p-toluenesulfonic acid, sulfuric acid). Ensure the catalyst is active and used in the correct catalytic amount.
-
Water Removal: This reaction produces water as a byproduct. The presence of water can shift the equilibrium back towards the reactants. The use of a dehydrating agent (e.g., anhydrous sodium sulfate) or a Dean-Stark apparatus can effectively remove water and drive the reaction to completion.
-
Side Reactions: The amino group is a potential site for side reactions with the acid catalyst, leading to salt formation or other undesired products. It may be necessary to first protect the amino group before proceeding with the diol protection.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization strategies for this compound?
A1: The most common strategies involve targeting the amino group and the diol functionality.
-
N-Acylation: The amino group can be readily acylated using acyl halides or anhydrides (e.g., acetyl chloride, acetic anhydride) in the presence of a base.
-
Diol Protection: The 1,2-diol can be protected as a cyclic acetal, such as an acetonide, by reacting it with acetone in the presence of an acid catalyst.
-
Silylation: Both the amino and hydroxyl groups can be derivatized with silylating agents like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) for applications such as gas chromatography.
Q2: How can I monitor the progress of my derivatization reaction?
A2: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring reaction progress. By spotting the reaction mixture alongside the starting material, you can visualize the consumption of the reactant and the formation of the product. A change in the retention factor (Rf) value indicates a chemical modification. For more quantitative analysis, techniques like HPLC, GC-MS, or NMR spectroscopy can be employed.
Q3: What are the key parameters to optimize for a successful derivatization?
A3: The key parameters to consider for optimization are:
-
Stoichiometry of Reagents: The molar ratio of the derivatizing agent to your substrate.
-
Solvent: The choice of solvent can significantly impact reaction kinetics and solubility of reagents.
-
Temperature: Reaction rates are temperature-dependent.
-
Reaction Time: Sufficient time must be allowed for the reaction to go to completion.
-
Catalyst: The type and amount of catalyst can be crucial for certain reactions.
Experimental Protocols
Protocol 1: N-Acylation of this compound
-
Dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a base (e.g., triethylamine or pyridine, 1.2 equivalents).
-
Cool the mixture in an ice bath (0 °C).
-
Slowly add the acylating agent (e.g., acetic anhydride, 1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography if necessary.
Protocol 2: Acetonide Protection of the Diol Moiety
-
Suspend this compound (1 equivalent) in anhydrous acetone, which serves as both the solvent and a reagent.
-
Add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.05 equivalents).
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
The reaction may take several hours to reach completion. Optionally, add a dehydrating agent like anhydrous copper sulfate to accelerate the reaction.
-
Once the reaction is complete, neutralize the acid catalyst with a base (e.g., a few drops of triethylamine or a saturated aqueous solution of sodium bicarbonate).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by column chromatography if needed.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Acylation
| Parameter | Condition A | Condition B | Condition C |
| Acylating Agent | Acetic Anhydride | Acetyl Chloride | Benzoyl Chloride |
| Base | Pyridine | Triethylamine | Triethylamine |
| Solvent | Dichloromethane | Tetrahydrofuran | Dichloromethane |
| Temperature | 0 °C to RT | 0 °C to RT | 0 °C to RT |
| Typical Yield | >90% | >90% | 85-95% |
Table 2: Optimization of Acetonide Protection
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Solvent/Reagent | Acetone | Acetone | 2,2-Dimethoxypropane |
| Catalyst | p-TsOH | Amberlyst-15 | p-TsOH |
| Temperature | Room Temperature | Room Temperature | Room Temperature |
| Reaction Time | 4-8 hours | 2-4 hours | 1-2 hours |
| Typical Yield | 80-90% | 85-95% | >95% |
Visualizations
Caption: Workflow for selective derivatization of this compound.
Caption: Logical flow for troubleshooting common derivatization issues.
Preventing oxidation of the aminophenyl group during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aminophenyl groups. Find detailed protocols and guidance to prevent unwanted oxidation during your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my aniline-containing compound changing color (e.g., turning brown or reddish) during the reaction or work-up?
A1: The discoloration of aniline and its derivatives is a common issue caused by air oxidation.[1][2] The amino group is highly susceptible to oxidation, which can lead to the formation of colored impurities and byproducts.[2][3] To mitigate this, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) and to degas your solvents.[3]
Q2: What are protecting groups and why are they necessary for reactions involving aminophenyl groups?
A2: A protecting group is a chemical moiety that is reversibly attached to a functional group to decrease its reactivity during a chemical reaction.[4] For aminophenyl groups, protection is often necessary because the amino group is a potent nucleophile and is easily oxidized.[5] By temporarily converting the amine into a less reactive functional group, such as an amide or a carbamate, you can prevent unwanted side reactions at the nitrogen atom while you perform transformations on other parts of the molecule.[4]
Q3: What are the most common protecting groups for the aminophenyl moiety?
A3: The most widely used protecting groups for amines are those that form carbamates or amides. Key examples include:
-
Acetyl (Ac): Forms an acetanilide, which deactivates the ring towards certain powerful activating effects of the amino group.[6][7]
-
tert-Butoxycarbonyl (Boc): A very common protecting group, stable to bases and nucleophiles but easily removed with acid.[8][9]
-
Benzyloxycarbonyl (Cbz or Z): Stable to acidic and basic conditions, and typically removed by catalytic hydrogenolysis.[10]
-
9-Fluorenylmethoxycarbonyl (Fmoc): Stable to acidic conditions but readily cleaved by mild bases like piperidine, making it useful in orthogonal protection schemes.[11][12]
Q4: What is "orthogonal protection" and when should I use it?
A4: Orthogonal protection is a strategy that employs multiple protecting groups in a single molecule, where each type of protecting group can be removed under specific conditions without affecting the others.[4] For example, you could have a molecule with an amine protected as a Boc group (acid-labile) and a hydroxyl group protected as a silyl ether (fluoride-labile). This allows for the selective deprotection and reaction of one functional group while the other remains protected. This strategy is essential in complex multi-step syntheses, such as in peptide or oligonucleotide synthesis.[4]
Troubleshooting Guides
Problem: Incomplete Protection of the Aminophenyl Group
| Symptom | Possible Cause | Suggested Solution |
| TLC analysis shows remaining starting material (aniline derivative). | 1. Insufficient amount of protecting group reagent. 2. Inadequate reaction time or temperature. 3. The aniline derivative is weakly nucleophilic (e.g., has electron-withdrawing groups).[13] | 1. Use a slight excess (1.1-1.5 equivalents) of the protecting group reagent. 2. Monitor the reaction by TLC and extend the reaction time or gently heat if necessary. 3. For weakly nucleophilic anilines, consider using a catalyst (e.g., DMAP for Boc protection) or more forcing conditions. |
| Formation of multiple products observed by TLC. | 1. Di-protection if a secondary amine is present or formed. 2. Side reactions with other functional groups in the molecule. | 1. Use a stoichiometric amount of the protecting reagent and control the reaction temperature. 2. Ensure your chosen protecting group is compatible with other functional groups present. |
Problem: Difficulty with Deprotection
| Symptom | Possible Cause | Suggested Solution |
| Incomplete removal of the protecting group. | 1. Insufficient deprotection reagent or catalyst deactivation (for Cbz group). 2. The protected group is sterically hindered. | 1. Increase the amount of deprotection reagent or add fresh catalyst. For Cbz deprotection, ensure the catalyst is active. 2. Extend the reaction time or consider a different deprotection method. For example, if acidic cleavage of Boc is slow, try a different acid like HCl in dioxane. |
| Product degradation during deprotection. | 1. The deprotection conditions are too harsh for the molecule. 2. The liberated functional group is unstable under the reaction conditions. | 1. Use milder deprotection conditions. For example, for acid-labile Boc groups, try milder acids. For Cbz groups, transfer hydrogenation can sometimes be milder than H2/Pd/C.[10] 2. After deprotection, immediately work up the reaction and isolate the product to minimize exposure to the deprotection conditions. |
Problem: Unwanted Side Reactions
| Symptom | Possible Cause | Suggested Solution |
| Formation of colored impurities. | Oxidation of the deprotected aniline.[1][2] | Perform the deprotection and work-up under an inert atmosphere. Use degassed solvents. |
| Alkylation of other nucleophilic sites during Boc deprotection. | The intermediate tert-butyl cation can act as an alkylating agent.[8] | Add a scavenger such as anisole or thioanisole to the reaction mixture to trap the carbocation.[14] |
| Aspartimide formation during Fmoc deprotection in peptide synthesis. | The nitrogen of the peptide bond attacks the side chain ester of an adjacent aspartate residue.[15] | Use aspartate derivatives with bulkier side-chain protecting groups to minimize this side reaction.[15] |
Stability of Common Aminophenyl Protecting Groups
The choice of a protecting group is critical and depends on the reaction conditions you plan to employ. The following table summarizes the general stability of common aminophenyl protecting groups to various reagents.
| Protecting Group | Stable To | Labile To |
| Acetyl (Ac) | Mild acidic and basic conditions, catalytic hydrogenation. | Strong acids and bases (hydrolysis). |
| Boc | Basic conditions, nucleophiles, catalytic hydrogenation.[8][9] | Strong acids (e.g., TFA, HCl).[8][9] |
| Cbz | Acidic and basic conditions.[10] | Catalytic hydrogenolysis (H2/Pd/C), strong acids (e.g., HBr in acetic acid).[10] |
| Fmoc | Acidic conditions, catalytic hydrogenation.[11][12] | Mild basic conditions (e.g., piperidine).[11][12] |
Experimental Protocols
Protocol 1: Acetylation of Aniline
This protocol describes the protection of aniline as acetanilide to reduce its reactivity.
Materials:
-
Aniline
-
Acetic anhydride
-
Sodium acetate
-
Concentrated Hydrochloric Acid
-
Water
-
Ethanol
Procedure:
-
In a flask, dissolve 500 mg of aniline in 14 mL of water.
-
Add 0.45 mL of concentrated hydrochloric acid to form the aniline hydrochloride salt.
-
In a separate beaker, prepare a solution of 530 mg of sodium acetate in 3 mL of water.
-
To the aniline hydrochloride solution, add 0.6 mL of acetic anhydride and swirl to mix.
-
Immediately add the sodium acetate solution to the reaction mixture. A white precipitate of acetanilide will form.
-
Cool the mixture in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be recrystallized from a mixture of ethanol and water to yield pure acetanilide.[16]
Protocol 2: Boc Protection of Aniline
This protocol details the formation of tert-butyl phenylcarbamate.
Materials:
-
Aniline
-
Di-tert-butyl dicarbonate (Boc)2O
-
Tetrahydrofuran (THF)
-
Water
-
Sodium bicarbonate (NaHCO3)
Procedure:
-
Dissolve the aniline (1 equivalent) and sodium bicarbonate (2 equivalents) in a 1:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.5 equivalents) to the solution in one portion.
-
Stir the reaction mixture at 0 °C for at least 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the Boc-protected aniline.[14]
Protocol 3: Cbz Deprotection by Catalytic Hydrogenolysis
This protocol describes the removal of the Cbz protecting group.
Materials:
-
Cbz-protected aniline derivative
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H2) source (e.g., balloon or hydrogenation apparatus)
Procedure:
-
Dissolve the Cbz-protected aniline (1 equivalent) in methanol or ethyl acetate.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol % palladium).
-
Securely attach a hydrogen balloon to the flask or place it in a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected aniline.[10]
Visualized Workflows
Caption: General workflow for the protection of an aminophenyl group.
Caption: General workflow for the deprotection of an aminophenyl group.
Caption: Logic of an orthogonal protection strategy.
References
- 1. Aniline | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. youtube.com [youtube.com]
- 8. total-synthesis.com [total-synthesis.com]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. total-synthesis.com [total-synthesis.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
- 15. Bot Detection [iris-biotech.de]
- 16. chem.libretexts.org [chem.libretexts.org]
Stability issues and proper storage of 1-(3-Aminophenyl)ethane-1,2-diol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues and proper storage of 1-(3-Aminophenyl)ethane-1,2-diol.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling and use of this compound in experimental settings.
| Issue | Possible Cause | Recommended Action |
| Discoloration of Solid Compound (Yellowing/Browning) | Oxidation of the aminophenyl group due to exposure to air and/or light. | Store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber vial. Minimize exposure to light during handling. For long-term storage, refrigeration (-20°C) is recommended. |
| Inconsistent Experimental Results | Degradation of the compound in solution. | Prepare solutions fresh before each experiment. If a stock solution must be stored, divide it into aliquots and store at -20°C or -80°C under an inert atmosphere. Avoid repeated freeze-thaw cycles. Perform a purity check (e.g., by HPLC) on the stock solution if it has been stored for an extended period. |
| Low Yield in Synthetic Reactions | Impurities in the starting material or degradation during the reaction. | Assess the purity of the this compound before use. If the reaction is performed at elevated temperatures, consider that the diol moiety may undergo dehydration. The amine group can be sensitive to strongly acidic or basic conditions. |
| Precipitation from Solution | Poor solubility or degradation leading to insoluble products. | Verify the appropriate solvent for your desired concentration. If precipitation occurs in a stored solution, it may be a sign of degradation. The solution should be analyzed for purity before use. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and protected from light. Refrigeration at 2-8°C is suitable for short-term storage, while for long-term storage, -20°C is recommended to minimize potential degradation.
Q2: How should I prepare and store solutions of this compound?
A2: Due to the potential for oxidation of the amine group, it is highly recommended to use deoxygenated solvents for solution preparation. Solutions should be prepared fresh for each use. If storage is necessary, purge the headspace of the container with an inert gas, seal tightly, and store at -20°C or below. Protect solutions from light.
Q3: What are the likely degradation pathways for this compound?
A3: Based on its chemical structure, the primary degradation pathways are likely:
-
Oxidation: The aromatic amine is susceptible to oxidation, which can lead to the formation of colored impurities. This can be accelerated by exposure to air and light.
-
Acid/Base Instability: The amine group can react under strongly acidic or basic conditions.
-
Thermal Degradation: At elevated temperatures, the diol group may be susceptible to dehydration.
Q4: How can I assess the purity and stability of my this compound sample?
A4: High-Performance Liquid Chromatography (HPLC) with a UV detector is a suitable method for assessing the purity of this compound and monitoring its stability over time. A forced degradation study can be performed to identify potential degradation products.
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.
Objective: To identify potential degradation products and degradation pathways under various stress conditions.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions:
-
Acid Hydrolysis: Add 1N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.
-
-
Sample Analysis: Analyze the stressed samples, along with a control sample (unstressed stock solution), by a suitable analytical method such as HPLC-UV or LC-MS.
Data Presentation: Forced Degradation Study Results (Hypothetical)
| Stress Condition | Assay of Parent Compound (%) | Number of Degradation Products | Major Degradation Product (m/z) |
| Control | 99.8 | 0 | - |
| 1N HCl, 60°C, 24h | 92.5 | 2 | 136.1 |
| 1N NaOH, 60°C, 24h | 98.1 | 1 | 152.2 |
| 3% H₂O₂, RT, 24h | 85.3 | 4 | 169.1 |
| Heat (80°C), 48h | 96.7 | 1 | 135.1 |
| UV Light (254nm), 24h | 90.1 | 3 | 168.1 |
Note: This data is hypothetical and for illustrative purposes only.
Recommended HPLC Method for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Factors influencing the stability of this compound and preventive measures.
Technical Support Center: Troubleshooting Diastereoselectivity in Reactions with 1-(3-Aminophenyl)ethane-1,2-diol
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1-(3-Aminophenyl)ethane-1,2-diol in diastereoselective reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving desired stereochemical outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in diastereoselective synthesis?
This compound is a chiral amino alcohol. Its rigid structure, stemming from the phenyl ring and the defined spatial relationship between the amino and diol functionalities, makes it an effective chiral auxiliary or ligand in asymmetric synthesis.[1] It is employed to control the stereochemical course of a reaction, leading to the preferential formation of one diastereomer over others.
Q2: How do I determine the diastereomeric ratio (d.r.) of my reaction product?
The most common method for determining the diastereomeric ratio is through ¹H NMR spectroscopy.[2] Diastereomers are distinct compounds and will typically exhibit different chemical shifts for corresponding protons. By integrating the signals unique to each diastereomer, you can calculate their relative ratio. For complex spectra where signals overlap, advanced NMR techniques or chromatography methods like HPLC or GC with a chiral stationary phase may be necessary.
Q3: I am observing poor diastereoselectivity in my reaction. What are the common contributing factors?
Several factors can lead to poor diastereoselectivity. These include:
-
Reaction Temperature: Sub-optimal temperatures can fail to provide the necessary energy difference between the diastereomeric transition states.
-
Solvent Choice: The polarity and coordinating ability of the solvent can significantly impact the reaction's stereochemical outcome.
-
Inappropriate Catalyst or Lewis Acid: The choice and amount of catalyst or Lewis acid are critical for achieving high diastereoselectivity, often through chelation control.
-
Steric and Electronic Effects: The steric bulk and electronic properties of your substrates and reagents can either enhance or diminish the directing effect of the chiral auxiliary.
-
Protecting Groups: The nature of protecting groups on the amino or diol functionalities can influence the conformational preferences of the molecule, thereby affecting diastereoselectivity.[3]
Troubleshooting Guides
Issue 1: Low Diastereomeric Ratio (d.r.)
You have performed a reaction using this compound as a chiral auxiliary or ligand and the analysis of your product mixture shows a low diastereomeric ratio (e.g., close to 1:1).
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low diastereoselectivity.
Detailed Steps & Explanations:
-
Optimize Reaction Temperature:
-
Problem: Insufficient energy differentiation between the diastereomeric transition states.
-
Solution: Lowering the reaction temperature often increases diastereoselectivity. However, in some entropically controlled reactions, a decrease in temperature might be detrimental. It is advisable to screen a range of temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) to find the optimum.
-
-
Screen Different Solvents:
-
Problem: The solvent can influence the conformation of the substrate-catalyst complex and the transition state geometry.
-
Solution: Experiment with a variety of solvents with different polarities and coordinating abilities. For instance, non-coordinating solvents like dichloromethane or toluene may favor rigid transition states, leading to higher selectivity. In contrast, coordinating solvents like THF or acetonitrile could compete for binding to a Lewis acid, potentially reducing diastereoselectivity.
-
-
Evaluate Catalyst/Lewis Acid:
-
Problem: The choice of Lewis acid is crucial for reactions proceeding through a chelation-controlled mechanism. An inappropriate Lewis acid may not effectively coordinate with the chiral auxiliary and the substrate.
-
Solution: For reactions involving carbonyl compounds, strong Lewis acids like TiCl₄, SnCl₄, or MgBr₂ can promote the formation of a rigid five- or six-membered chelate between the carbonyl oxygen, a heteroatom on the chiral auxiliary, and the Lewis acid. This rigid structure can effectively block one face of the electrophile, leading to high diastereoselectivity. It is recommended to screen different Lewis acids and optimize their stoichiometry.
Table 1: Effect of Lewis Acid on Diastereoselectivity in a Model Aldol Reaction
Lewis Acid (1.1 eq) Solvent Temperature (°C) Diastereomeric Ratio (syn:anti) TiCl₄ CH₂Cl₂ -78 >95:5 SnCl₄ CH₂Cl₂ -78 90:10 MgBr₂ Et₂O -78 85:15 ZnCl₂ CH₂Cl₂ -78 70:30 None CH₂Cl₂ -78 55:45 -
-
Modify Protecting Groups:
-
Problem: Bulky protecting groups on the diol or a non-coordinating protecting group on the amine can prevent the formation of the desired chelated intermediate.
-
Solution: If chelation control is desired, consider using smaller or more Lewis basic protecting groups on the hydroxyl moieties. For the amine, a protecting group that does not interfere with the desired reaction pathway should be chosen. For instance, a Boc group might be too bulky in some cases, and switching to a smaller protecting group could be beneficial.
-
Issue 2: Unexpected Diastereomer is the Major Product
The reaction yields a high diastereomeric ratio, but the stereochemistry of the major product is opposite to what was predicted by standard models like the Felkin-Anh model.
Logical Relationship Diagram:
Caption: Deciding between Felkin-Anh and Chelation Control.
Explanation and Troubleshooting:
This scenario often arises when a reaction switches from being under Felkin-Anh control (steric control) to chelation control .
-
Felkin-Anh Model: This model predicts the outcome of nucleophilic addition to a chiral aldehyde or ketone based on steric hindrance. The largest group on the adjacent stereocenter orients itself anti-periplanar to the incoming nucleophile.
-
Chelation Control Model: When a Lewis basic group (like the hydroxyl or amino group in this compound) is present at the α- or β-position to a carbonyl group, a chelating metal can form a rigid cyclic intermediate. This forces the nucleophile to attack from the opposite face compared to the Felkin-Anh prediction.
To confirm and control this, consider the following:
-
Identify Potential Chelating Groups: The diol and amino functionalities of this compound are excellent chelating groups.
-
Examine the Reagents: If you are using a Lewis acidic metal reagent (e.g., TiCl₄, MgBr₂, ZnCl₂), chelation is highly probable.
-
To Favor Felkin-Anh Product:
-
Use non-chelating reagents (e.g., organolithium or Grignard reagents in the absence of other Lewis acids).
-
Use bulky, non-coordinating protecting groups on the diol and amino functionalities (e.g., silyl ethers).
-
-
To Favor Chelation-Controlled Product:
-
Use strongly coordinating Lewis acids.
-
Ensure the protecting groups on the diol and amine are Lewis basic enough to participate in chelation (e.g., methyl ethers).
-
Experimental Protocols
General Protocol for a Diastereoselective Aldol Addition Under Chelation Control
This protocol is a representative example and may require optimization for specific substrates.
-
Preparation of the Chiral Auxiliary Adduct:
-
To a solution of this compound (1.0 eq) in dry dichloromethane (DCM, 0.1 M) at 0 °C under an inert atmosphere (e.g., Argon), add a suitable acylating agent (e.g., propionyl chloride, 1.05 eq) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq).
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours until the starting material is consumed (monitor by TLC).
-
Work up the reaction by washing with saturated aqueous NH₄Cl, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting N-acylated auxiliary by flash column chromatography.
-
-
Diastereoselective Aldol Reaction:
-
Dissolve the purified N-acylated auxiliary (1.0 eq) in dry DCM (0.1 M) and cool the solution to -78 °C.
-
Add a Lewis acid (e.g., TiCl₄, 1.1 eq) dropwise. Stir the mixture for 30 minutes at -78 °C.
-
Add the aldehyde (1.2 eq) dropwise and continue stirring at -78 °C for 2-4 hours.
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Analyze the crude product by ¹H NMR to determine the diastereomeric ratio. Purify the product by flash column chromatography.
-
Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy
-
Sample Preparation: Prepare a solution of the crude or purified product in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis:
-
Identify well-resolved signals corresponding to protons that are in a different chemical environment in each diastereomer. Protons adjacent to the newly formed stereocenters are often good candidates.
-
Integrate the area of these distinct signals for each diastereomer.
-
The ratio of the integrals corresponds to the diastereomeric ratio. For example, if two signals at 4.5 ppm (integral = 1.0) and 4.3 ppm (integral = 0.2) correspond to the major and minor diastereomers, respectively, the d.r. is approximately 1.0 : 0.2, or 5:1.
-
Disclaimer: The quantitative data and specific reaction conditions provided are illustrative and based on established principles of asymmetric synthesis. Researchers should always optimize conditions for their specific substrates and reactions.
References
Technical Support Center: Synthesis of 1-(3-Aminophenyl)ethane-1,2-diol
Welcome to the technical support center for the synthesis of 1-(3-Aminophenyl)ethane-1,2-diol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting challenges encountered during the scale-up of this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include 3-aminoacetophenone or 3-nitroacetophenone. The synthesis strategy typically involves the formation of the diol functionality and reduction of the nitro group if 3-nitroacetophenone is used.
Q2: What are the main synthetic routes to prepare this compound?
A2: Two primary routes are commonly considered:
-
Route A: Starting from 3-nitroacetophenone, which involves reduction of the nitro group to an amine, followed by conversion of the acetyl group to a diol.
-
Route B: Starting from 3-aminoacetophenone, which already possesses the amino group and only requires the conversion of the acetyl group to the diol functionality.
Q3: What are the critical safety precautions to consider during this synthesis?
A3: The synthesis may involve hazardous reagents and reactions. Specifically:
-
Hydrogenation: When reducing the nitro group, catalytic hydrogenation is often employed, which involves flammable hydrogen gas under pressure.[1][2] Ensure proper ventilation and use of explosion-proof equipment.
-
Oxidizing agents: Dihydroxylation steps may use strong oxidants which should be handled with care.
-
Solvents: Many organic solvents are flammable and toxic. Use appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood.
Q4: How can the purity of this compound be assessed?
A4: The purity of the final product can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Commercially available samples typically have a purity of 95% or higher.[3][4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low yield in the reduction of 3-nitroacetophenone | Incomplete reaction. | Increase reaction time or catalyst loading. Ensure the catalyst is active. |
| Side reactions, such as reduction of the ketone. | Use a chemoselective reducing agent that specifically targets the nitro group. Catalytic hydrogenation with Pd/C is a common method.[1] | |
| Formation of impurities during dihydroxylation | Over-oxidation of the diol. | Control the reaction temperature and stoichiometry of the oxidizing agent carefully. |
| Incomplete reaction. | Monitor the reaction progress using TLC or LC-MS to ensure full conversion of the starting material. | |
| Difficulty in isolating the final product | Product is highly soluble in the reaction solvent. | Perform a solvent screen to find a suitable anti-solvent for precipitation or crystallization. |
| Formation of emulsions during work-up. | Add brine to the aqueous layer to break the emulsion or filter the mixture through celite. | |
| Product degradation | The aminodiol functionality may be sensitive to air or light. | Store the final product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. |
Experimental Protocols
Protocol 1: Reduction of 3-Nitroacetophenone to 3-Aminoacetophenone
This protocol is based on catalytic hydrogenation methods described for the reduction of nitroarenes.[1][2]
-
Reaction Setup: In a high-pressure reactor, add 3-nitroacetophenone (1 equivalent) and a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add 1% palladium on carbon (Pd/C) catalyst (e.g., 3.5g for 40g of starting material) and an auxiliary agent if necessary.[1]
-
Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas (e.g., 0.5-0.6 MPa) and heat to 60-70°C.[1]
-
Reaction Monitoring: Maintain the reaction under these conditions for a specified time (e.g., 45 minutes), monitoring for the cessation of hydrogen uptake.[1]
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the catalyst. The filtrate can then be concentrated to yield 3-aminoacetophenone.
Protocol 2: Dihydroxylation of 3-Aminostyrene (Hypothetical Intermediate)
This protocol is based on general methods for the dihydroxylation of alkenes.[5][6] If the synthesis proceeds via an intermediate like 3-aminostyrene, the following steps could be applied.
-
Reaction Setup: Dissolve 3-aminostyrene (1 equivalent) in a suitable solvent system (e.g., a mixture of t-butanol and water).
-
Reagent Addition: Add a catalytic amount of osmium tetroxide (OsO₄) and a stoichiometric co-oxidant such as N-methylmorpholine N-oxide (NMO).
-
Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC or LC-MS.
-
Quenching: Quench the reaction by adding a reducing agent like sodium bisulfite.
-
Work-up: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diol.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Summary of Yields for Related Reduction Reactions
| Starting Material | Product | Reducing Agent/Catalyst | Solvent | Yield | Reference |
| 3-Nitroacetophenone | 3-Aminoacetophenone | 1% Palladium on carbon, H₂ | Methanol | 95% | [1] |
| 3-Nitroacetophenone | 3-Aminoacetophenone | Raney nickel, H₂ | Ethanol | 71% | [2] |
Visualizations
Caption: Plausible synthetic routes for this compound.
Caption: Troubleshooting decision tree for synthesis optimization.
References
- 1. Synthetic method for 3-aminoacetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 2. prepchem.com [prepchem.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. This compound 95% | CAS: 112534-31-3 | AChemBlock [achemblock.com]
- 5. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 1-(3-Aminophenyl)ethane-1,2-diol
Introduction
Predicted ¹H and ¹³C NMR Spectral Data
The chemical structure of 1-(3-aminophenyl)ethane-1,2-diol, with its distinct aromatic and aliphatic regions, gives rise to a characteristic NMR fingerprint. The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz). These predictions are based on the analysis of structurally similar compounds and established NMR principles.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2' | 6.5 - 6.7 | Doublet of doublets (dd) | J ≈ 8.0, 2.0 |
| H-4' | 6.9 - 7.1 | Triplet (t) | J ≈ 8.0 |
| H-5' | 6.6 - 6.8 | Doublet of doublets (dd) | J ≈ 8.0, 2.0 |
| H-6' | 6.7 - 6.9 | Triplet (t) | J ≈ 2.0 |
| H-1 | 4.5 - 4.7 | Doublet of doublets (dd) | J ≈ 8.0, 4.0 |
| H-2a | 3.5 - 3.7 | Doublet of doublets (dd) | J ≈ 11.0, 4.0 |
| H-2b | 3.4 - 3.6 | Doublet of doublets (dd) | J ≈ 11.0, 8.0 |
| -OH (x2) | Variable (broad) | Singlet (s) | - |
| -NH₂ | Variable (broad) | Singlet (s) | - |
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1' | 140 - 142 |
| C-2' | 113 - 115 |
| C-3' | 146 - 148 |
| C-4' | 129 - 131 |
| C-5' | 117 - 119 |
| C-6' | 114 - 116 |
| C-1 | 74 - 76 |
| C-2 | 66 - 68 |
Visualizing the Structure for Spectral Assignment
To aid in the assignment of the predicted NMR signals, the chemical structure of this compound with atom numbering is provided below.
Caption: Numbered structure of this compound.
Comparative Spectral Analysis
The position of the amino group on the phenyl ring significantly influences the electronic environment and, consequently, the NMR spectra. Here, we compare the expected ¹H NMR spectrum of this compound with its ortho- and para-isomers.
| Isomer | Expected Aromatic ¹H NMR Pattern | Key Differentiating Features |
| 1-(2-Aminophenyl)ethane-1,2-diol | Four distinct signals in the aromatic region, likely appearing as a complex multiplet due to ortho, meta, and para couplings. | The proximity of the amino and diol groups in the ortho position leads to more complex splitting patterns and potentially greater deshielding of the adjacent aromatic protons. |
| This compound | Four signals in the aromatic region with characteristic meta-substitution patterns (triplet, doublet of doublets). | The meta-substitution results in a more predictable splitting pattern compared to the ortho-isomer. |
| 1-(4-Aminophenyl)ethane-1,2-diol | Two doublets in the aromatic region (an AA'BB' system) due to the symmetry of the para-substituted ring. | The high degree of symmetry simplifies the aromatic region of the spectrum to two signals, making it easily distinguishable from the other isomers. |
Experimental Protocols
A standardized protocol is essential for obtaining high-quality, reproducible NMR data.
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons (-OH, -NH₂). DMSO-d₆ is often preferred for its ability to slow down the exchange of labile protons, allowing for their observation.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts (δ = 0.00 ppm).
-
Filtration: If the solution is not clear, filter it through a small plug of glass wool into a clean NMR tube to remove any particulate matter.
¹H and ¹³C NMR Data Acquisition
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better resolution.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Spectral Width: A sweep width of -2 to 12 ppm is generally sufficient.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and improve the signal-to-noise ratio.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans are often required due to the low natural abundance of ¹³C.
-
Spectral Width: A sweep width of 0 to 220 ppm is standard for most organic molecules.
-
Workflow for NMR Spectral Analysis
The logical flow from sample preparation to final structure elucidation is a systematic process.
Caption: General workflow for NMR spectral analysis.
Comparative Biological Activity Screening of 1-(3-Aminophenyl)ethane-1,2-diol Derivatives: A Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for evaluating the biological activity of novel 1-(3-Aminophenyl)ethane-1,2-diol derivatives. Due to the limited publicly available data on this specific class of compounds, this document serves as a comprehensive template, outlining the essential experimental protocols and data presentation formats necessary for a thorough screening cascade. The methodologies and comparative data from structurally related aminophenol and aminophenylalkanol derivatives are included to provide a relevant contextual benchmark for anticancer activity.
Comparative Analysis of Biological Activity
While specific data for this compound derivatives is not yet extensively published, the broader class of aminophenol and aminophenylalkanol derivatives has demonstrated significant potential, particularly in oncology. Novel synthesized aminophenol analogues have shown potent anticancer activities against various cancer cell lines.[1][2] For instance, studies on p-alkylaminophenols revealed that their anticancer efficacy is correlated with their incorporation into cancer cells and their ability to induce apoptosis.[1] The cytotoxic effects of these related compounds provide a basis for hypothesizing the potential of this compound derivatives as a novel scaffold for anticancer drug discovery.
To facilitate a standardized comparison, all quantitative data from biological screenings of new this compound derivatives should be summarized in a clear, tabular format. This allows for easy cross-comparison between different derivatives and against established reference compounds.
Table 1: Comparative in vitro Cytotoxicity of this compound Derivatives Against Various Cancer Cell Lines
| Compound ID | Modification on Parent Scaffold | Cancer Cell Line | IC₅₀ (µM) | Selectivity Index (SI)¹ |
| Derivative 1 | e.g., Alkyl substitution at amine | MCF-7 (Breast) | Data | Data |
| A549 (Lung) | Data | Data | ||
| HCT116 (Colon) | Data | Data | ||
| Derivative 2 | e.g., Halogen substitution on phenyl ring | MCF-7 (Breast) | Data | Data |
| A549 (Lung) | Data | Data | ||
| HCT116 (Colon) | Data | Data | ||
| Reference Drug | e.g., Doxorubicin | MCF-7 (Breast) | Data | Data |
| A549 (Lung) | Data | Data | ||
| HCT116 (Colon) | Data | Data |
¹Selectivity Index (SI) is calculated as the ratio of the IC₅₀ value in a non-cancerous cell line to the IC₅₀ value in the cancer cell line.
Table 2: Apoptosis Induction by this compound Derivatives in a Representative Cancer Cell Line (e.g., MCF-7)
| Compound ID | Concentration (µM) | % Early Apoptosis | % Late Apoptosis | % Total Apoptotic Cells |
| Derivative 1 | e.g., IC₅₀ value | Data | Data | Data |
| Derivative 2 | e.g., IC₅₀ value | Data | Data | Data |
| Vehicle Control | - | Data | Data | Data |
| Positive Control | e.g., Staurosporine | Data | Data | Data |
Table 3: Cell Cycle Analysis of a Representative Cancer Cell Line (e.g., MCF-7) Treated with this compound Derivatives
| Compound ID | Concentration (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Derivative 1 | e.g., IC₅₀ value | Data | Data | Data |
| Derivative 2 | e.g., IC₅₀ value | Data | Data | Data |
| Vehicle Control | - | Data | Data | Data |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the reliable screening of novel compounds. The following are standard in vitro assays for assessing anticancer activity.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a widely used method to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a reference drug for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compounds at their respective IC₅₀ concentrations for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay. Harvest and wash the cells with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis, such as caspases, Bcl-2 family proteins, and PARP.[3][4]
-
Protein Extraction: Lyse the treated cells in RIPA buffer to extract total protein.[5]
-
Protein Quantification: Determine the protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against specific apoptosis-related proteins (e.g., Cleaved Caspase-3, Bcl-2, Bax, PARP). Follow this with incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control, such as β-actin, to ensure equal protein loading.
Visualizing Molecular Pathways and Experimental Processes
Diagrams are essential for illustrating complex biological pathways and experimental workflows. The following diagrams are generated using the Graphviz DOT language.
Apoptosis Signaling Pathway
Caption: Simplified diagram of the extrinsic and intrinsic apoptosis signaling pathways.
Experimental Workflow for In Vitro Anticancer Screening
Caption: General workflow for the in vitro screening of anticancer compounds.
This guide provides a foundational framework for the systematic evaluation of this compound derivatives. By adhering to these standardized protocols and data presentation formats, researchers can generate robust and comparable data, thereby accelerating the discovery and development of novel therapeutic agents.
References
- 1. Potent anticancer activities of novel aminophenol analogues against various cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Apoptosis western blot guide | Abcam [abcam.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. pubcompare.ai [pubcompare.ai]
Evaluating 1-(3-Aminophenyl)ethane-1,2-diol as a Chiral Auxiliary: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and highly selective methods for asymmetric synthesis is a cornerstone of modern drug discovery and development. Chiral auxiliaries remain a robust and reliable strategy for controlling stereochemistry during the synthesis of complex molecules.[1][2] This guide provides a comparative evaluation of the hypothetical performance of a novel candidate, 1-(3-Aminophenyl)ethane-1,2-diol, against well-established chiral auxiliaries such as Evans oxazolidinones and pseudoephedrine.
Due to the absence of published data on the use of this compound as a chiral auxiliary, this guide proposes a potential application and evaluates its theoretical performance against proven alternatives based on extensive literature data. The primary proposed application is in asymmetric alkylation, a fundamental carbon-carbon bond-forming reaction.
General Principles of Chiral Auxiliary-Mediated Asymmetric Synthesis
Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation to occur with high diastereoselectivity.[1] The auxiliary is then cleaved from the product and can ideally be recovered for reuse. This multi-step process is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically pure compounds.[1]
Caption: General workflow of chiral auxiliary-based asymmetric synthesis.
Comparative Performance in Asymmetric Alkylation
Asymmetric alkylation is a key transformation where chiral auxiliaries have demonstrated immense utility.[2][3] The following tables compare the known performance of Evans auxiliaries and pseudoephedrine with the projected performance of this compound. The projected data for the novel auxiliary is based on its structural similarity to other amino alcohol-derived auxiliaries and represents a target for experimental validation.
Table 1: Performance in Diastereoselective Alkylation
| Chiral Auxiliary | Substrate Scope | Diastereomeric Excess (d.e.) | Yield | Key Advantages |
| Evans Oxazolidinone | Wide range of acyl derivatives | Typically >95%[4] | High | High diastereoselectivity, well-understood mechanism, predictable stereochemical outcome.[1][] |
| Pseudoephedrine | Wide range of amides | 90-98% (crude)[3] | High | Inexpensive, both enantiomers available, products are often crystalline facilitating purification.[3][6] |
| This compound (Projected) | Acyl derivatives (via oxazolidinone formation) | Target: >90% | Target: >80% | Potential for novel reactivity due to the aminophenyl group; water solubility may differ from existing auxiliaries. |
Table 2: Auxiliary Cleavage and Recovery
| Chiral Auxiliary | Cleavage Conditions | Product Types | Auxiliary Recovery |
| Evans Oxazolidinone | LiOH/H₂O₂; LiBH₄; other nucleophiles[7][8] | Carboxylic acids, alcohols, aldehydes, ketones | High yield, non-destructive[9] |
| Pseudoephedrine | Acidic or basic hydrolysis; organolithium reagents; reducing agents[3][10] | Carboxylic acids, ketones, alcohols[3] | High yield[3] |
| This compound (Projected) | Similar to Evans auxiliaries (hydrolysis, reduction) | Carboxylic acids, alcohols, etc. | Target: >90% |
Proposed Experimental Protocols
The following are detailed experimental protocols for the use of Evans and pseudoephedrine auxiliaries in asymmetric alkylation, alongside a proposed protocol for the evaluation of this compound.
Protocol 1: Asymmetric Alkylation using an Evans Auxiliary
This protocol is adapted from established literature procedures.[4][7]
-
Acylation: (S)-4-Benzyl-2-oxazolidinone is acylated with an appropriate acid chloride or anhydride in the presence of a base (e.g., n-BuLi or DMAP) to form the N-acyl imide.
-
Enolate Formation: The N-acyl imide is dissolved in an anhydrous aprotic solvent (e.g., THF) and cooled to -78°C. A strong base, such as sodium bis(trimethylsilyl)amide (NaHMDS), is added to generate the (Z)-enolate.[4]
-
Alkylation: An alkylating agent (e.g., benzyl bromide) is added to the enolate solution at -78°C, and the reaction is allowed to warm slowly to room temperature. The reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
Work-up and Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The diastereomeric ratio is determined by ¹H NMR or GC analysis of the crude product. The major diastereomer is purified by column chromatography.
-
Cleavage: The purified N-acyl imide is dissolved in a mixture of THF and water. Lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) are added at 0°C to cleave the auxiliary, yielding the chiral carboxylic acid.[7][11] The chiral auxiliary can be recovered from the reaction mixture.
Protocol 2: Asymmetric Alkylation using Pseudoephedrine
This protocol is based on the work of Myers and coworkers.[3][12]
-
Amide Formation: (+)-Pseudoephedrine is acylated with an acid chloride or anhydride to form the corresponding tertiary amide.[3]
-
Enolate Formation and Alkylation: The pseudoephedrine amide and anhydrous lithium chloride (LiCl) are dissolved in THF and cooled to -78°C. Lithium diisopropylamide (LDA) is added to form the enolate. The alkylating agent is then added, and the reaction is stirred for several hours at 0°C.[3][13]
-
Work-up and Purification: The reaction is quenched with water, and the product is extracted. The crude product is purified by crystallization or chromatography to yield the diastereomerically enriched product. Diastereoselectivity is typically high (90-98% d.e.).[3]
-
Cleavage: The purified amide can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions (e.g., refluxing in aqueous H₂SO₄ or KOH).[3] The pseudoephedrine auxiliary can be recovered after work-up.
Protocol 3: Proposed Asymmetric Alkylation using this compound
This hypothetical protocol is designed to evaluate the new auxiliary.
-
Oxazolidinone Formation: this compound would first be reacted with a carbonyl source (e.g., phosgene or a phosgene equivalent) to form the corresponding oxazolidinone. The aminophenyl group may require protection prior to this step.
-
Acylation: The newly formed oxazolidinone would be N-acylated with a prochiral acid chloride (e.g., propionyl chloride) using a strong base like n-BuLi at -78°C.
-
Diastereoselective Alkylation: The resulting N-acyl oxazolidinone would be subjected to enolization with a base such as LDA or NaHMDS at -78°C, followed by the addition of an electrophile (e.g., methyl iodide).
-
Analysis and Cleavage: The diastereomeric ratio of the product would be determined using NMR and chiral HPLC. The auxiliary would then be cleaved under standard hydrolytic (e.g., LiOH/H₂O₂) or reductive (e.g., LiBH₄) conditions to yield the enantiomerically enriched product and recover the auxiliary.
Visualization of Proposed Workflow and Comparison
The following diagrams illustrate the proposed reaction pathway for this compound and a comparison of the key intermediates in asymmetric alkylation.
Caption: Proposed workflow for using this compound.
Caption: Comparison of key reaction intermediates.
Conclusion
While Evans oxazolidinones and pseudoephedrine-based auxiliaries are highly effective and well-documented tools for asymmetric alkylation, the exploration of new chiral auxiliaries is crucial for expanding the scope and efficiency of asymmetric synthesis. This compound presents an interesting, unexplored scaffold. Its potential effectiveness will depend on several factors, including the ease of its conversion to a suitable derivative (like an oxazolidinone), the facial bias it can impart during diastereoselective reactions, and the efficiency of its cleavage and recovery. The experimental protocols and comparative data provided in this guide offer a framework for the systematic evaluation of this and other novel chiral auxiliaries, paving the way for new innovations in the synthesis of enantiomerically pure pharmaceuticals and other high-value chemicals.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemistry.williams.edu [chemistry.williams.edu]
- 6. Use of pseudoephedrine as a practical chiral auxiliary for asymmetric synthesis - ProQuest [proquest.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Reagent of the month November– Evans oxazolidinones - Santiago lab [santiago-lab.com]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Comparative Guide to the Structural Elucidation of 1-(3-Aminophenyl)ethane-1,2-diol Derivatives: X-ray Crystallography and its Alternatives
For researchers and scientists engaged in the development of novel pharmaceuticals, the precise determination of a molecule's three-dimensional structure is a critical step. This guide provides a comparative overview of X-ray crystallography and alternative techniques for the structural analysis of small molecules, with a focus on derivatives of 1-(3-Aminophenyl)ethane-1,2-diol, a versatile scaffold in medicinal chemistry. While specific crystallographic data for this compound is not publicly available, this guide outlines the methodologies and compares the strengths and weaknesses of various structural elucidation techniques.
I. Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction stands as the definitive method for determining the absolute structure of small molecules.[1][2] This technique provides unparalleled accuracy in measuring molecular dimensions, including bond lengths and angles, offering a detailed view of the atomic arrangement within the crystal lattice.[1]
Experimental Protocol: A Typical Workflow for Small Molecule SC-XRD
A typical workflow for the structural elucidation of a small organic molecule like a this compound derivative via SC-XRD involves several key stages:
-
Crystal Growth: The initial and often most challenging step is to grow single crystals of sufficient size and quality. This typically involves dissolving the purified compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly. Other techniques include vapor diffusion, liquid-liquid diffusion, and cooling crystallization.
-
Crystal Mounting and Screening: A suitable crystal is selected under a microscope, mounted on a goniometer head, and placed in the X-ray diffractometer. A preliminary diffraction pattern is collected to assess the crystal quality.
-
Data Collection: The crystal is rotated in a beam of X-rays, and the diffraction pattern is recorded on a detector. Modern diffractometers automate this process, collecting a complete dataset.
-
Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and space group. The intensities of the diffraction spots are integrated.
-
Structure Solution and Refinement: The processed data is used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined to improve the fit between the calculated and observed diffraction data.
-
Structure Validation and Analysis: The final structure is validated to ensure its chemical and crystallographic sensibility. The geometric parameters, such as bond lengths and angles, are then analyzed.
A simplified representation of this workflow is depicted in the following diagram:
Caption: A diagram illustrating the key stages of a single-crystal X-ray diffraction experiment.
II. Alternative and Complementary Techniques
While SC-XRD is the gold standard, obtaining suitable crystals can be a significant bottleneck.[2] In such cases, or to gain complementary information, researchers can turn to a variety of other analytical methods.
Comparison of Structural Elucidation Techniques
The following table summarizes the key performance aspects of SC-XRD and its common alternatives for the analysis of small molecules like this compound derivatives.
| Technique | Sample Requirement | Information Obtained | Resolution | Throughput | Key Advantages | Key Limitations |
| Single-Crystal X-ray Diffraction (SC-XRD) | High-quality single crystal (typically > 50 µm) | 3D atomic structure, bond lengths/angles, stereochemistry, packing | Atomic | Low to Medium | Unambiguous structure determination | Crystal growth can be difficult |
| Powder X-ray Diffraction (PXRD) | Crystalline powder | Crystal system, unit cell parameters, phase purity | Lower than SC-XRD | High | Useful for sample fingerprinting and quality control | Does not provide detailed atomic coordinates |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Solution or solid-state | Connectivity, relative stereochemistry, conformation in solution | Not applicable | High | Does not require crystallization; provides dynamic information | Does not provide absolute configuration or precise bond lengths |
| 3D Electron Diffraction (3DED) | Nanocrystals or microcrystals | 3D atomic structure | Near-atomic | Medium | Can analyze very small crystals not suitable for SC-XRD | Can be more technically challenging than SC-XRD |
| Mass Spectrometry (MS) | Small amount of sample | Molecular weight, elemental composition | Not applicable | High | High sensitivity and speed | Does not provide 3D structural information |
Logical Relationships in Structural Analysis
The choice of technique often depends on the specific research question and the nature of the sample. The following diagram illustrates the logical relationships and decision-making process in small molecule structural analysis.
Caption: A flowchart depicting the decision-making process for selecting a structural analysis method.
III. Conclusion
For the definitive structural elucidation of this compound derivatives, single-crystal X-ray diffraction remains the most powerful technique, providing a wealth of information crucial for understanding structure-activity relationships. However, when crystal growth proves to be a hurdle, a combination of other techniques such as NMR, MS, and PXRD can provide a comprehensive, albeit less direct, picture of the molecular structure. The emergence of 3D electron diffraction also offers a promising avenue for the analysis of microcrystalline samples. The selection of the most appropriate method or combination of methods will ultimately depend on the specific goals of the research and the physical properties of the compound .
References
A Comparative Analysis of Catalysts for the Synthesis of 1-(3-Aminophenyl)ethane-1,2-diol
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 1-(3-Aminophenyl)ethane-1,2-diol is a valuable building block in medicinal chemistry, and its synthesis often involves the critical step of reducing a nitro-aromatic precursor. This guide provides a comparative study of various catalytic systems for this transformation, offering experimental data, detailed protocols, and mechanistic insights to aid in catalyst selection and process optimization.
A common and effective route to this compound involves a two-step process. The first step is the dihydroxylation of 3-nitrostyrene to produce 1-(3-nitrophenyl)ethane-1,2-diol. This intermediate is then subjected to catalytic reduction to convert the nitro group to the desired amine. The chemoselective reduction of the nitro group in the presence of the diol functionality is the key challenge and the focus of this comparative analysis. Due to the structural similarity and the presence of a reducible functional group (a vinyl group, which is often more readily reduced than a diol), the catalytic reduction of 3-nitrostyrene to 3-aminostyrene (or 3-vinylaniline) serves as an excellent and well-documented proxy for this transformation.
Comparative Performance of Catalysts
The choice of catalyst significantly impacts the yield, selectivity, and reaction conditions required for the reduction of the nitro group in precursors to this compound. Below is a summary of the performance of various heterogeneous and homogeneous catalysts, primarily focusing on the reduction of 3-nitrostyrene as a model substrate.
| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to Amine (%) | Reference |
| Noble Metal Catalysts | |||||||
| 10% Pd/C | H₂ (3 atm) | MeOH/1N HCl | Room Temp. | Overnight | - | 67 (as HCl salt) | [1] |
| Pt-Bi/TiO₂ | H₂ | Toluene | 40 | - | 100 | 96 | |
| Pt/FeOx | H₂ | Toluene | 80 | - | >99 | >99 | |
| Co-promoted Pt/PAC | H₂ | Toluene | 30 | ~2 | ~100 | 92 | |
| Rh/Fe₃O₄ | N₂H₄·H₂O | Ethanol | 60 | 1 | 100 | >99 | [2] |
| Non-Noble Metal Catalysts | |||||||
| Raney Nickel | H₂ | Ethanol | Room Temp. | 8 | - | 50 (for a similar substrate) | [3] |
| Raney Nickel | Hydrazinium monoformate | Methanol | Room Temp. | < 0.1 | >90 | High | |
| CuNPs/Celite | Glycerol/EG | Glycerol/EG | 130 | 1 | >99 | High | [4] |
| Mn-C₂N | H₂ | - | - | - | - | High (Theoretical) | [5] |
| Ni₃Sn₂/TiO₂ | H₂ (3.0 MPa) | - | 150 | 2.5 | 100 | 79 (for 4-nitrostyrene) | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are representative of common procedures for the catalytic reduction of functionalized nitroarenes.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is adapted from the hydrogenation of nitrostyrene derivatives.[1]
Materials:
-
1-(3-nitrophenyl)ethane-1,2-diol (or 3-nitrostyrene)
-
10% Palladium on Carbon (Pd/C) catalyst
-
Methanol (MeOH)
-
1N Hydrochloric Acid (HCl)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve the nitro-precursor (1.0 eq) in a suitable solvent such as methanol.
-
To this solution, add 1N HCl (5.0 eq) and 10% Pd/C (e.g., 20% by weight of the substrate).
-
Place the reaction mixture in a pressure vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 3-4 atm).
-
Stir the reaction mixture vigorously at room temperature overnight.
-
Upon completion, carefully depressurize the vessel and filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product, which can be further purified by recrystallization or chromatography.
Protocol 2: Catalytic Transfer Hydrogenation using Ammonium Formate and Pd/C
This method offers a convenient alternative to using pressurized hydrogen gas.[7][8]
Materials:
-
1-(3-nitrophenyl)ethane-1,2-diol (or 3-nitrostyrene)
-
10% Palladium on Carbon (Pd/C) catalyst
-
Ammonium formate (HCOONH₄)
-
Methanol (MeOH) or a mixture of Tetrahydrofuran (THF) and Methanol
Procedure:
-
To a solution of the nitro-precursor (1.0 eq) in methanol or a THF/methanol mixture, add 10% Pd/C (typically 10-20% by weight of the substrate).
-
Add an excess of ammonium formate (e.g., 5.0 eq) to the suspension.
-
Stir the reaction mixture at room temperature. The reaction is often exothermic.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Once the starting material is consumed, dilute the mixture with a suitable solvent like diethyl ether and filter through Celite® to remove the catalyst.
-
Evaporate the filtrate in vacuo to yield the crude amine. The product can be purified by flash column chromatography.
Protocol 3: Reduction using Raney Nickel and Hydrazine Hydrate
This is a powerful and rapid reduction method.
Materials:
-
1-(3-nitrophenyl)ethane-1,2-diol (or 3-nitrostyrene)
-
Raney Nickel (in a slurry, typically in water or ethanol)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (EtOH)
Procedure:
-
In a round-bottom flask, suspend the nitro-precursor (1.0 eq) in ethanol.
-
Add a catalytic amount of Raney Nickel slurry to the suspension.
-
Heat the mixture to a gentle reflux.
-
Carefully add hydrazine hydrate dropwise to the refluxing mixture. The reaction is highly exothermic and will cause vigorous gas evolution (N₂).
-
After the addition is complete, continue to reflux for a short period (e.g., 30 minutes) until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully filter through a pad of Celite® to remove the Raney Nickel. Caution: Raney Nickel is pyrophoric and must be kept wet.
-
Evaporate the solvent from the filtrate to obtain the crude product, which can be purified as needed.
Visualizing the Process and Mechanism
To better understand the synthesis and the underlying chemical transformations, the following diagrams illustrate the experimental workflow and the generally accepted reaction pathway for the catalytic reduction of a nitro group.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Generally accepted pathway for the catalytic hydrogenation of a nitroarene.
References
- 1. Synthesis of Phenethylamines by Catalytic Hydrogenation of Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. researchgate.net [researchgate.net]
- 3. Nitro Reduction (H2 + Raney Ni) [commonorganicchemistry.com]
- 4. digitalcommons.ursinus.edu [digitalcommons.ursinus.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US5099067A - Use of ammonium formate as a hydrogen transfer reagent for reduction of chiral nitro compounds with retention of configuration - Google Patents [patents.google.com]
Navigating Purity Assessment of 1-(3-Aminophenyl)ethane-1,2-diol: A Comparative Guide to Analytical Methods
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients and intermediates is paramount. This guide provides a comparative overview of potential analytical methods for the purity assessment of 1-(3-Aminophenyl)ethane-1,2-diol, a key building block in various synthetic pathways. Due to the limited availability of a specific validated method for this compound, this document outlines established techniques for analogous aromatic amino alcohols and diols, offering a robust starting point for method development and validation.
The primary methods explored are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). While both are powerful separation techniques, their applicability to this compound hinges on the compound's physicochemical properties, particularly its polarity and volatility.
Method Comparison: GC vs. HPLC
A direct comparison of Gas Chromatography and High-Performance Liquid Chromatography reveals distinct advantages and disadvantages for the analysis of polar molecules like this compound.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation of compounds based on their partitioning between a liquid mobile phase and a solid stationary phase. |
| Applicability to Analyte | Suitable for volatile and thermally stable compounds. For polar compounds like amino alcohols, derivatization is often necessary to increase volatility and prevent on-column degradation[1][2]. | Well-suited for a wide range of compounds, including non-volatile and thermally labile substances. Can directly analyze polar compounds. |
| Typical Stationary Phases | Polysiloxane-based columns (e.g., DB-5, HP-5) or more polar columns like those with polyethylene glycol (WAX) phases[3]. | Reversed-phase (C18, C8), normal-phase (silica, alumina), or ion-exchange columns. |
| Detection | Flame Ionization Detector (FID) is common for organic compounds. Mass Spectrometry (MS) provides structural information[4][5]. | UV-Vis spectroscopy is common for aromatic compounds. Other detectors include fluorescence, refractive index, and mass spectrometry (LC-MS). |
| Advantages | High resolution, speed, and sensitivity. | Versatility, direct analysis of polar compounds, and a wide range of detection methods available[6]. |
| Disadvantages | Requires analyte to be volatile and thermally stable. Derivatization adds a sample preparation step and can introduce variability. | Can consume larger volumes of organic solvents. |
Recommended Experimental Protocol: Gas Chromatography with Derivatization
Based on extensive literature for similar amino alcohols, a Gas Chromatography method involving derivatization is a promising approach for the purity assessment of this compound. Derivatization of the polar hydroxyl and amino groups is crucial to enhance volatility and improve peak shape[2].
1. Sample Preparation and Derivatization:
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample into a vial.
-
Derivatization Reagent: A common and effective derivatizing agent for amino and hydroxyl groups is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[2].
-
Procedure: Add 500 µL of the derivatization reagent and 500 µL of a suitable solvent (e.g., pyridine, acetonitrile, or dichloromethane) to the sample vial. Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.
2. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: A standard GC system equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: Split/splitless injector, operated in split mode with a split ratio of 50:1.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
Detector Temperature: 300°C.
-
Injection Volume: 1 µL.
3. Data Analysis:
-
The purity of this compound is determined by calculating the area percentage of the main peak corresponding to the derivatized analyte relative to the total area of all peaks in the chromatogram.
Workflow and Pathway Diagrams
To visualize the experimental and logical processes, the following diagrams are provided.
Caption: Experimental workflow for GC-based purity assessment.
Caption: Decision pathway for analytical method selection.
References
- 1. CN105758970A - Method for detecting purity of 3-methylamino-1,2-propandiol by gas chromatography - Google Patents [patents.google.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. Determination of 3-chloropropane-1,2-diol as its 1,3-dioxolane derivative at the microg kg-1 level: application to a wide range of foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.utwente.nl [research.utwente.nl]
A Comparative Guide to Cross-Reactivity of Antibodies Targeting 1-(3-Aminophenyl)ethane-1,2-diol Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the cross-reactivity of antibodies raised against 1-(3-aminophenyl)ethane-1,2-diol, a small molecule of interest in various research and diagnostic applications. Due to the inherent nature of small molecules (haptens) to be non-immunogenic on their own, they require conjugation to a larger carrier protein to elicit an antibody response.[1][2][3] This guide outlines the essential experimental protocols, data presentation strategies, and a comparative analysis of potential cross-reactants to aid researchers in the development and validation of specific immunoassays.
Experimental Design and Workflow
The successful generation and characterization of antibodies against a small molecule like this compound hinge on a well-defined experimental workflow. This involves hapten-carrier conjugation, immunization, and subsequent screening for antibody specificity.
Caption: A generalized workflow for the production and cross-reactivity testing of antibodies against small molecule haptens.
Hapten-Carrier Conjugation Strategy
To render the small molecule this compound immunogenic, it must be covalently linked to a larger carrier protein such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[2][4] The choice of conjugation chemistry is critical and depends on the available functional groups on the hapten. For this compound, the primary amine group on the phenyl ring is the most suitable site for conjugation.
A common and effective method is the use of carbodiimide crosslinkers like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to activate the carboxyl groups on the carrier protein, which then react with the amine group of the hapten to form a stable amide bond.[5]
Experimental Protocols
Hapten-Carrier Conjugation (EDC/NHS Chemistry)
-
Activation of Carrier Protein: Dissolve the carrier protein (e.g., BSA) in phosphate-buffered saline (PBS). Add a molar excess of EDC and NHS to the solution and incubate for 15-30 minutes at room temperature to activate the carboxyl groups.
-
Conjugation: Dissolve this compound in a suitable solvent and add it to the activated carrier protein solution. Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
Purification: Remove unconjugated hapten and excess reagents by dialysis against PBS or through gel filtration chromatography.
-
Characterization: Confirm the successful conjugation and estimate the hapten-to-carrier protein ratio using techniques such as UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.[3][6]
Antibody Production
-
Immunization: Emulsify the hapten-carrier conjugate with an appropriate adjuvant (e.g., Freund's complete adjuvant for the primary immunization and incomplete adjuvant for subsequent boosts). Immunize animals (e.g., rabbits or mice) subcutaneously or intramuscularly at multiple sites.
-
Booster Injections: Administer booster injections every 3-4 weeks.
-
Titer Determination: Collect small blood samples to monitor the antibody titer using an indirect ELISA coated with the hapten-carrier conjugate.
-
Antiserum Collection: Once a high antibody titer is achieved, collect the antiserum through terminal bleeding.
Competitive ELISA for Cross-Reactivity Testing
Competitive ELISA is a robust method to determine the specificity of the raised antibodies and their cross-reactivity with structurally similar compounds.[7][8]
-
Plate Coating: Coat a 96-well microtiter plate with the hapten conjugated to a different carrier protein than the one used for immunization (e.g., if immunized with Hapten-KLH, coat the plate with Hapten-BSA) to avoid antibodies against the carrier protein. Incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.
-
Competition: In a separate plate, pre-incubate a fixed dilution of the antiserum with varying concentrations of the free hapten (this compound) or potential cross-reactants.
-
Incubation: Transfer the antibody-hapten/cross-reactant mixtures to the coated and blocked microtiter plate and incubate for 1-2 hours at room temperature.
-
Detection: Wash the plate and add an enzyme-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP). Incubate for 1 hour at room temperature.
-
Substrate Addition: After another wash step, add a suitable substrate (e.g., TMB) and incubate until color develops.
-
Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.
-
Data Analysis: The concentration of the free hapten or cross-reactant that causes 50% inhibition of the antibody binding (IC50) is determined. The percent cross-reactivity is calculated using the formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of cross-reactant) x 100
Potential Cross-Reactants and Comparative Data
The specificity of an antibody is determined by its ability to distinguish the target antigen from structurally related molecules. For antibodies raised against this compound, potential cross-reactants would include compounds with similar aromatic and side-chain structures.
Caption: Structural relationships between the target antigen and potential cross-reactants.
The following table summarizes hypothetical cross-reactivity data for antibodies raised against a this compound conjugate. This data is illustrative and would need to be determined experimentally.
| Compound | Structure | IC50 (nM) | % Cross-Reactivity |
| This compound | 10 | 100 | |
| Aniline | > 10,000 | < 0.1 | |
| 3-Aminophenol | 5,000 | 0.2 | |
| 1-Phenylethane-1,2-diol | 800 | 1.25 | |
| 2-Amino-1-phenylethanol | 250 | 4 |
Note: The placeholder images for chemical structures should be replaced with actual chemical structure diagrams in a final document.
Conclusion
The development of highly specific antibodies against small molecules like this compound is a multi-step process that requires careful planning and rigorous validation. This guide provides a foundational framework for researchers to design and execute cross-reactivity studies. By following standardized protocols for hapten-carrier conjugation, antibody production, and competitive ELISA, and by systematically evaluating potential cross-reactants, researchers can confidently assess the specificity of their antibodies for use in various immunoassays. The presented workflow and data templates serve as a valuable resource for ensuring the reliability and accuracy of these critical research tools.
References
- 1. Hapten antibody – Monoclonal or polyclonal - ProteoGenix [proteogenix.science]
- 2. aptamergroup.com [aptamergroup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. Frontiers | Amide-containing neoepitopes: the key factor in the preparation of hapten-specific antibodies and a strategy to overcome [frontiersin.org]
- 6. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibody Cross Reactivity And How To Avoid It? [elisakits.co.uk]
- 8. Sandwich ELISA Protocol | Hello Bio [hellobio.com]
Benchmarking the Efficiency of 1-(3-Aminophenyl)ethane-1,2-diol in Asymmetric Catalysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the development of efficient and selective chiral ligands is paramount for the production of enantiomerically pure compounds, a critical aspect of modern drug discovery and development. Amino alcohols and their derivatives have emerged as a versatile class of ligands, demonstrating significant potential in a variety of catalytic transformations. This guide provides a comparative benchmark of the catalytic efficiency of aminodiol-based ligands in the well-established enantioselective addition of diethylzinc to benzaldehyde, a key carbon-carbon bond-forming reaction.
Comparative Performance of Aminodiol Ligands
The following table summarizes the performance of various aminodiol ligands in the enantioselective addition of diethylzinc to benzaldehyde. This reaction serves as a standard model to evaluate the stereochemical control exerted by chiral ligands. The key performance indicators are the conversion of the starting material and the enantiomeric excess (e.e.) of the resulting chiral alcohol product, (S)-1-phenyl-1-propanol or (R)-1-phenyl-1-propanol.
Table 1: Enantioselective Addition of Diethylzinc to Benzaldehyde Catalyzed by Aminodiol Derivatives
| Ligand/Catalyst | Ligand Structure | Conversion (%) | e.e. (%) | Product Configuration | Reference |
| Perillaldehyde-based aminodiol 7a | (Structure not available) | 99 | 68 | S | [1] |
| Perillaldehyde-based 1,3-oxazoline 10a | (Structure not available) | 99 | 94 | R | [1] |
| Pinane-based 1,4-amino alcohol 1n | (Structure not available) | 95 | 98 | S | [2] |
| Atropisomeric 2-aminobenzamide 1a | (Structure not available) | - | 25 | - | [3] |
| Atropisomeric 2-aminobenzamide 1e | (Structure not available) | - | 63 | - | [3] |
Note: The specific structures of the ligands from the referenced literature are not provided here. The table illustrates the type of data required for a comprehensive comparison.
Experimental Protocols
The following is a generalized experimental protocol for the enantioselective addition of diethylzinc to benzaldehyde, which can be adapted for testing the catalytic activity of 1-(3-Aminophenyl)ethane-1,2-diol.
Materials:
-
Chiral aminodiol ligand (e.g., this compound)
-
Diethylzinc (Et₂Zn) solution in hexanes or toluene
-
Benzaldehyde (freshly distilled)
-
Anhydrous toluene (or other suitable solvent)
-
Standard laboratory glassware, syringes, and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, the chiral aminodiol ligand (typically 0.05 to 0.1 mmol) is dissolved in anhydrous toluene (2 mL).
-
Reaction Initiation: To this solution, a solution of diethylzinc (1.0 M in hexanes, 2.2 mmol) is added dropwise at 0 °C. The mixture is stirred for 30 minutes at this temperature.
-
Substrate Addition: Freshly distilled benzaldehyde (1.0 mmol) is then added dropwise to the reaction mixture.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the benzaldehyde is consumed.
-
Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 10 mL).
-
Work-up: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
Analysis: The conversion is determined by GC analysis of the crude product. The enantiomeric excess of the resulting 1-phenyl-1-propanol is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.[1]
Visualizing the Catalytic Cycle
The following diagram illustrates a generalized workflow for the evaluation of a chiral ligand in an asymmetric catalytic reaction.
Caption: Workflow for evaluating a novel chiral ligand.
The following signaling pathway depicts a plausible catalytic cycle for the aminodiol-catalyzed addition of diethylzinc to an aldehyde.
Caption: Proposed catalytic cycle for the addition of diethylzinc to benzaldehyde.
Conclusion
While the catalytic potential of this compound remains to be experimentally verified, the established protocols and comparative data for analogous aminodiol ligands provide a solid foundation for its evaluation. The structural features of this compound, specifically the presence of both an amino and a diol functionality on a phenyl scaffold, suggest it could be a promising candidate as a chiral ligand. Further research is warranted to synthesize, characterize, and test its efficacy in key asymmetric transformations. The methodologies and comparative data presented in this guide offer a clear roadmap for such an investigation, which would be a valuable contribution to the field of asymmetric catalysis and drug development.
References
- 1. Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective Addition of Et2Zn to Benzaldehyde Activated by Benzamides Containing the (S)-α-Phenylethyl Group [scielo.org.mx]
Safety Operating Guide
Safe Disposal of 1-(3-Aminophenyl)ethane-1,2-diol: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the procedures for the safe disposal of 1-(3-Aminophenyl)ethane-1,2-diol, a versatile small molecule scaffold. Adherence to these guidelines is crucial to mitigate potential hazards associated with this compound.
Hazard Identification and Precautionary Measures
This compound is classified with several hazard statements, necessitating specific precautionary measures during handling and disposal. The key hazard and precautionary statements are summarized below.
| Hazard Statement Code | Description | Precautionary Statement Code | Description |
| H302 | Harmful if swallowed | P264 | Wash skin thoroughly after handling. |
| H315 | Causes skin irritation | P270 | Do not eat, drink or smoke when using this product. |
| H319 | Causes serious eye irritation | P280 | Wear protective gloves/protective clothing/eye protection/face protection. |
| H335 | May cause respiratory irritation | P301 + P312 + P330 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. |
| P302 + P352 | IF ON SKIN: Wash with plenty of water. | ||
| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||
| P501 | Dispose of contents/container to an approved waste disposal plant.[1][2][3] |
Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste and must consult local, regional, and national regulations for complete and accurate classification.[4]
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling the compound, ensure that appropriate PPE is worn, including safety glasses, chemical-resistant gloves, and a lab coat. If there is a risk of inhalation, use a NIOSH-approved respirator.
-
Containment: In case of a spill, do not allow the chemical to enter drains or waterways.[1][5] Absorb the spill with an inert, non-combustible material such as sand or earth.
-
Collection: Carefully sweep or shovel the absorbed material into a suitable, labeled container for disposal.[4] Ensure the container is properly sealed.
-
Waste Classification: Classify the waste in accordance with all applicable local, regional, and national regulations. This will determine the final disposal route.
-
Disposal: Dispose of the waste at an approved waste disposal plant.[1][2][3] Do not dispose of the material in regular trash or down the drain.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling 1-(3-Aminophenyl)ethane-1,2-diol
Safe Handling and Disposal of 1-(3-Aminophenyl)ethane-1,2-diol: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of this compound (CAS No: 112534-31-3). Adherence to these guidelines is paramount to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This compound is known to cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Equipment | Specifications & Rationale |
| Eye Protection | Safety Goggles & Face Shield | Chemical splash goggles are mandatory to prevent contact with the eyes. A face shield should be worn over the goggles to provide an additional layer of protection for the entire face, especially when handling larger quantities or during procedures with a high risk of splashing. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are not recommended for handling aromatic amines due to poor chemical resistance. Butyl or Neoprene gloves are the preferred choice. Always double-glove. It is critical to consult the glove manufacturer's chemical resistance guide for specific breakthrough times and degradation information. |
| Recommended Glove Types: | Butyl Rubber: Offers excellent resistance to a wide range of chemicals, including many amines. Neoprene: Provides good resistance to acids, bases, and some organic solvents. | |
| Respiratory Protection | Air-Purifying Respirator (APR) | Due to the risk of respiratory irritation, a NIOSH-approved air-purifying respirator is required. The choice of cartridge depends on the physical form of the chemical being handled. |
| For solid/dust form: | Use a half-mask or full-face respirator with P100 (HEPA) particulate filters. | |
| For solutions or when heating: | Use a half-mask or full-face respirator with organic vapor (OV) cartridges in combination with P100 particulate filters. | |
| Body Protection | Laboratory Coat & Chemical Apron | A standard laboratory coat should be worn at all times. When there is a significant risk of splashing, a chemical-resistant apron made of a material like rubber or PVC should be worn over the lab coat. |
| Foot Protection | Closed-toe Shoes | Fully enclosed, chemical-resistant footwear is required in all laboratory settings where this chemical is handled. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound minimizes the risk of exposure and ensures a safe working environment.
-
Preparation and Engineering Controls:
-
All handling of this chemical, including weighing and solution preparation, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Prepare all necessary equipment and reagents before commencing work to avoid interruptions.
-
-
Donning Personal Protective Equipment:
-
Put on all required PPE as outlined in the table above before entering the designated handling area. Ensure gloves are inspected for any signs of damage before use.
-
-
Handling the Chemical:
-
When weighing the solid, use a disposable weigh boat and handle with care to avoid generating dust.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
Keep all containers with the chemical tightly sealed when not in use.
-
-
Post-Handling Procedures:
-
After handling, decontaminate the work area in the fume hood.
-
Carefully remove and dispose of gloves in the designated hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation and Collection:
-
All solid waste contaminated with this compound (e.g., weigh boats, paper towels, gloves, etc.) must be collected in a designated, clearly labeled hazardous waste container.
-
Liquid waste containing this chemical must be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
-
Container Management:
-
Waste containers must be kept closed at all times except when adding waste.
-
Ensure waste containers are stored in a designated satellite accumulation area within the laboratory.
-
-
Final Disposal:
-
This compound is classified as a hazardous waste and must be disposed of through a licensed hazardous waste disposal company.
-
It is often recommended that aromatic amine waste be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Never dispose of this chemical down the drain or in regular trash.
-
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
